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enalapril

Cat. No.: B1623862
CAS No.: 76420-74-1
M. Wt: 376.4 g/mol
InChI Key: GBXSMTUPTTWBMN-UAGQMJEPSA-N
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Description

Overview of Angiotensin-Converting Enzyme (ACE) Inhibitors in Chemical Biology

Angiotensin-Converting Enzyme (ACE) inhibitors constitute a pivotal class of compounds in chemical biology, primarily targeting the renin-angiotensin-aldosterone system (RAAS), a complex hormonal cascade crucial for regulating blood pressure, fluid balance, and vascular tone drugbank.comportlandpress.comwikipedia.org. The RAAS initiates with renin release, leading to the production of angiotensin I. ACE, a zinc metallopeptidase, then catalyzes the conversion of angiotensin I to angiotensin II (Ang II), a potent vasoconstrictor portlandpress.comwikipedia.org. Beyond its role in Ang II formation, ACE also degrades bradykinin (B550075), a vasodilatory peptide portlandpress.comwikipedia.orgahajournals.org.

ACE inhibitors exert their therapeutic effects by competitively inhibiting the enzymatic activity of ACE, leading to decreased levels of Ang II and increased levels of bradykinin portlandpress.comwikipedia.org. This dual action contributes to their efficacy in reducing blood pressure and improving cardiovascular function portlandpress.comahajournals.org. ACE inhibitors are broadly classified into three main groups based on the chemical nature of their enzyme-binding sites: sulfhydryl-containing drugs (e.g., captopril), dicarboxylate-containing agents (e.g., enalapril (B1671234), lisinopril), and phosphonate-containing medicines (e.g., fosinopril) frontiersin.orgresearchgate.net. These distinct functional groups influence the pharmacokinetic and pharmacodynamic profiles of the respective compounds researchgate.net.

This compound as a Representative Dicarboxylate-Containing ACE Inhibitor

This compound is a prominent example of a dicarboxylate-containing ACE inhibitor, distinguished by its chemical structure and its nature as a prodrug frontiersin.orgnih.gov. Chemically, this compound is an ethyl 4-phenylbutanoate derivative where a hydrogen alpha to the carboxy group is substituted by the amino group of L-alanyl-L-proline frontiersin.orgnih.gov. It is classified as a dicarboxylic acid monoester and a dipeptide nih.gov.

A key aspect of this compound's chemical biology is its requirement for biotransformation into its active metabolite, enalaprilat (B1671235), to exert its pharmacological actions drugbank.comnih.govwikipedia.org. This hydrolysis typically occurs rapidly and extensively in the liver via esterases drugbank.comwikipedia.orgmims.com. Enalaprilat, also known as this compound diacid, is the compound responsible for inhibiting ACE drugbank.comnih.govnih.gov. The conversion involves the splitting of the ethoxycarbonyl group (-OCH2CH3) from this compound, resulting in a carboxylate group on enalaprilat that is crucial for its interaction with the Zn²⁺ site of the ACE enzyme wikipedia.org.

The development of enalaprilat was partly aimed at overcoming limitations associated with earlier ACE inhibitors, such as captopril (B1668294), which contained a sulfhydryl functional group wikipedia.orgnih.gov. By replacing the thiol group with a carboxylic acid group, enalaprilat offered a different chemical scaffold for ACE inhibition wikipedia.orgnih.gov. However, enalaprilat itself exhibited poor gastrointestinal absorption, necessitating its modification into the orally available prodrug, this compound, through monoesterification with ethanol (B145695) wikipedia.orgnih.gov.

Fundamental Research Paradigms and Scientific Significance of this compound Studies

The research into this compound has significantly contributed to the understanding of ACE inhibition and the RAAS, establishing fundamental paradigms in drug discovery and chemical biology. Its development involved targeted research programs utilizing molecular modeling, highlighting an early application of rational drug design in the pharmaceutical industry drugbank.comnih.gov.

This compound's role as a prodrug and its subsequent activation to enalaprilat exemplify a crucial strategy in medicinal chemistry to optimize drug delivery and bioavailability drugbank.comwikipedia.org. Studies on this compound have provided detailed insights into the molecular interactions between dicarboxylate inhibitors and the ACE enzyme, with high-resolution crystallographic studies of related enzyme/inhibitor complexes offering explanations for their potency and specificity portlandpress.comfrontiersin.orgnih.gov. Computational approaches, including molecular dynamics simulations and docking studies, have further elucidated atomic details of inhibitor binding kinetics and energetics, facilitating the rational design of novel ACE inhibitors portlandpress.com.

This compound has also served as a benchmark compound in numerous clinical and preclinical studies, helping to define the therapeutic landscape for cardiovascular and renal diseases jacc.orgopenaccessjournals.comresearchgate.net. For instance, the PARADIGM-HF (Prospective Comparison of ARNI with ACEI to Determine Impact on Global Mortality and Morbidity in Heart Failure) trial notably compared the efficacy of a novel angiotensin receptor-neprilysin inhibitor (ARNI) combination (sacubitril/valsartan) against this compound in patients with heart failure jacc.orgopenaccessjournals.comresearchgate.net. Such comparative studies underscore this compound's established scientific significance as a reference standard for evaluating new therapeutic agents and understanding their differential chemical and biological effects on physiological systems jacc.orgopenaccessjournals.comresearchgate.net. Research has also explored this compound's impact on parameters like renal blood flow and glomerular filtration rate, contributing to a deeper understanding of its effects beyond blood pressure regulation drugbank.comahajournals.orgpfizer.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H28N2O5 B1623862 enalapril CAS No. 76420-74-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-1-[(2S)-2-[[(2R)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O5/c1-3-27-20(26)16(12-11-15-8-5-4-6-9-15)21-14(2)18(23)22-13-7-10-17(22)19(24)25/h4-6,8-9,14,16-17,21H,3,7,10-13H2,1-2H3,(H,24,25)/t14-,16+,17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBXSMTUPTTWBMN-UAGQMJEPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CCCC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)N2CCC[C@H]2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601181936
Record name N-[(1R)-1-(Ethoxycarbonyl)-3-phenylpropyl]-L-alanyl-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601181936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76420-74-1
Record name N-[(1R)-1-(Ethoxycarbonyl)-3-phenylpropyl]-L-alanyl-L-proline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76420-74-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Enalapril maleate impurity A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076420741
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[(1R)-1-(Ethoxycarbonyl)-3-phenylpropyl]-L-alanyl-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601181936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S)-1-((2S)-2-(((1R)-1-(ETHOXYCARBONYL)-3-PHENYLPROPYL)AMINO)PROPANOYL)PYRROLIDINE-2-CARBOXYLIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S7IJ7OBG9V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Historical Context and Evolution of Enalapril Research

Genesis of Enalapril (B1671234): From Initial Discovery to Advanced Drug Design Concepts

This compound emerged from a targeted research program that utilized molecular modeling, a sophisticated drug design concept for its time nih.govdrugbank.comdrugbank.com. The objective was to create a non-sulfhydryl ACE inhibitor that would overcome the limitations of captopril (B1668294) while maintaining or improving its efficacy and duration of action wikipedia.orgwikipedia.org.

This compound was designed as a prodrug, meaning it is pharmacologically inactive until it is metabolized in the body nih.govdrugbank.comfda.gov. Upon oral administration, this compound is rapidly hydrolyzed, primarily in the liver, to its active dicarboxylic acid metabolite, enalaprilat (B1671235) stereoelectronics.orgdrugbank.comfda.gov. This prodrug strategy was a key innovation, as enalaprilat itself has poor oral absorption stereoelectronics.orgwikipedia.orgnih.gov. The esterification of enalaprilat to form this compound significantly increased its gastrointestinal absorption, allowing for oral administration stereoelectronics.orgnih.govfda.gov. This compound was patented in 1978 and introduced into medical use in 1984 wikipedia.org.

Targeted Molecular Design Approaches in this compound Development

The molecular design of this compound was based on understanding the interactions between ACE and its substrates. ACE is a zinc-containing metallopeptidase, and its active site contains a zinc ion crucial for its enzymatic activity stereoelectronics.orgnih.gov. The design of enalaprilat, the active form of this compound, focused on creating a molecule that could effectively bind to this zinc ion and other key sites within the enzyme's active pocket.

Enalaprilat is structurally analogous to a tripeptide, specifically resembling the Phe-Ala-Pro sequence, which was identified as an optimal C-terminal sequence among the snake venom peptides nih.gov. Unlike captopril, which uses a sulfhydryl group to chelate the zinc ion, enalaprilat utilizes a carboxylate group for this interaction stereoelectronics.orgwikipedia.orgnih.govnih.gov. This carboxylate group, formed upon hydrolysis of the ethyl ester in this compound, is critical for its inhibitory action wikipedia.org. Additionally, enalaprilat incorporates an L-proline moiety, which contributes to its oral bioavailability and interaction with the ACE enzyme wikipedia.org. The targeted design also aimed for a longer duration of action compared to captopril, which is achieved due to its specific structural features and metabolic activation wikipedia.org.

Evolution of ACE Inhibitor Chemistry: this compound in Context of Sulfhydryl and Carboxylate Analogs

The evolution of ACE inhibitor chemistry can be broadly categorized by the nature of the zinc-binding ligand.

Sulfhydryl Analogs (e.g., Captopril): Captopril, the first orally active ACE inhibitor, features a sulfhydryl (-SH) group that binds to the zinc atom in the active site of ACE wikipedia.orgnih.govdrugbank.comcaymanchem.com. This interaction is highly potent, leading to effective ACE inhibition laskerfoundation.org. However, the sulfhydryl group was linked to certain side effects, prompting the search for alternatives wikipedia.orgwikipedia.org.

Carboxylate Analogs (e.g., this compound, Lisinopril): this compound and its active metabolite, enalaprilat, represent the next generation of ACE inhibitors, characterized by a carboxylate group that coordinates with the zinc ion wikipedia.orgnih.govnih.govnih.gov. This structural modification eliminated the sulfhydryl-related side effects observed with captopril while maintaining potent ACE inhibition wikipedia.orgwikipedia.org. This compound's prodrug nature further enhanced its pharmacokinetic profile, providing improved oral bioavailability compared to its active form, enalaprilat stereoelectronics.orgnih.govfda.gov.

Lisinopril (B193118) is another prominent carboxylate-containing ACE inhibitor, structurally related to enalaprilat proteopedia.orgnih.govwikipedia.orgwikidata.orgdrugbank.comsrce.hr. Unlike this compound, lisinopril is not a prodrug and is active in its administered form nih.govdrugbank.com. It contains an L-lysine residue and an L-proline moiety, with its carboxylate groups playing a crucial role in binding to the ACE enzyme, including coordination with the zinc ion and interaction with arginine residues in the active site proteopedia.orgsrce.hr.

The development of this compound, and subsequently lisinopril, demonstrated the success of rational drug design in refining the chemical scaffold of ACE inhibitors. This evolution led to a class of drugs with diverse pharmacokinetic profiles and improved tolerability, expanding the therapeutic utility of ACE inhibition.

Table 1: Key Chemical Compounds and Their PubChem CIDs

Compound NamePubChem CIDChemical Formula
This compound5388962C₂₀H₂₈N₂O₅
Enalaprilat5462501C₁₈H₂₄N₂O₅
Captopril44093C₉H₁₅NO₃S
Lisinopril5362119C₂₁H₃₁N₃O₅
Teprotide (SQ20881)37056 (for SQ 20881) / 4597608 (for Bradykinin (B550075) potentiator C)C₅₁H₇₇N₁₁O₁₃ (for Bradykinin potentiator C)
Bradykinin439201C₅₀H₇₃N₁₅O₁₁

Data Table: Comparison of Key ACE Inhibitors

FeatureCaptoprilThis compoundLisinopril
Zinc-binding groupSulfhydryl (-SH) stereoelectronics.orgwikipedia.orgCarboxylate (-COOH) wikipedia.orgnih.govnih.govCarboxylate (-COOH) proteopedia.orgsrce.hr
Prodrug statusNo nih.govdrugbank.comYes (hydrolyzed to enalaprilat) nih.govdrugbank.comfda.govNo nih.govdrugbank.com
Oral Bioavailability~70-75% wikipedia.org~60% (for this compound) wikipedia.org~25% (range 6-60%) wikipedia.org
Onset of ActionFaster wikipedia.orgSlower wikipedia.orgSlower pharmaceutical-journal.com
Duration of ActionShorter wikipedia.orgLonger wikipedia.orgLonger pharmaceutical-journal.com
Patented1976 wikipedia.org1978 wikipedia.org1983 (anhydrous) nih.gov
FDA Approved1981 wikipedia.org1985 nih.govdrugbank.com1987 nih.govdrugbank.com

Advanced Synthetic Methodologies and Chemical Derivatization of Enalapril

Chemical Synthesis Pathways of Enalapril (B1671234) and Enalaprilat (B1671235)

This compound is a prodrug that undergoes rapid biotransformation in the body to its active metabolite, enalaprilat, through de-esterification mediated by hepatic esterases nih.govfishersci.nluni.luuni.lunih.govontosight.aiguidetopharmacology.org. Enalaprilat, or (2S)-1-[(2S)-2-{[(1S)-1-carboxy-3-phenylpropyl]amino}propanoyl]pyrrolidine-2-carboxylic acid, is the molecule responsible for the pharmacological inhibition of ACE wikidata.org. The synthesis of these compounds typically involves several critical steps.

A foundational step in this compound synthesis involves the preparation of the L-alanyl-L-proline dipeptide, often achieved through N-carboxyanhydride (NCA) chemistry mims.com. This method is particularly suitable for continuous flow synthesis of ACE inhibitors, including this compound, as it allows for efficient amide coupling and can circumvent the need for isolating reactive intermediates, thereby simplifying process-intensive reaction conditions fishersci.beciteab.comnih.govsigmaaldrich.commims.com. Recent advancements in NCA synthesis enable direct formation from amino acids and carbon dioxide, offering a phosgene-free and environmentally conscious alternative to conventional methods fishersci.ca. This approach has been demonstrated to be practical for large-scale production, incorporating chiral induction on Raney nickel mims.com.

A pivotal step in the synthesis of this compound is the diastereoselective reductive alkylation (or reductive amination) reaction chem960.commzcloud.org. This involves the reaction of the dipeptide, L-alanyl-L-proline, with ethyl 2-oxo-4-phenylbutyrate mims.comchem960.commzcloud.orguni.lu. The reaction is typically catalyzed by Raney nickel under a hydrogen atmosphere, leading to the formation of this compound precursors with high stereoinduction mims.comchem960.commzcloud.org.

Early reports indicated a diastereomer ratio of 6.7:1 for the desired SSS isomer to the RSS isomer. Through traditional optimization techniques primarily focusing on the Raney nickel catalyst, this ratio was improved to 11:1 chem960.com. Further enhancements in stereoselectivity, reaching a 17:1 SSS:RSS ratio, have been achieved by employing additives such as acetic acid and potassium fluoride (B91410) in ethanol (B145695) as the solvent mims.com. For this crucial step, isolated yields of the SSS isomer of this compound have been reported as high as 86.5%, with the RSS isomer accounting for approximately 4.9% mzcloud.org. Catalysts other than Raney nickel, such as palladium on carbon or IrO₂, have shown lower diastereomer ratios, around 1.5:1 chem960.com.

Table 1: Diastereomer Ratios in Reductive Alkylation for this compound Synthesis

Catalyst SystemDiastereomer Ratio (SSS:RSS)Reference
Raney nickel (initial)6.7:1 chem960.com
Raney nickel (optimized)11:1 chem960.com
Raney nickel with Acetic Acid/KF in Ethanol17:1 mims.com
Palladium on carbon or IrO₂1.5:1 chem960.com

Enalaprilat, the active form of the drug, exhibits poor oral bioavailability due to its ionization characteristics wikidata.org. To overcome this limitation and enable oral administration, enalaprilat undergoes an esterification reaction with ethanol to yield this compound wikidata.org. This strategic modification transforms the carboxylic acid group of enalaprilat into an ethyl ester in this compound, increasing its lipophilicity. The enhanced lipophilicity facilitates passive diffusion across cell membranes, thereby improving absorption and bioavailability uni.lu. Once absorbed, this compound is then hydrolyzed back to enalaprilat in vivo by hepatic esterases to exert its therapeutic effect nih.govfishersci.nluni.luuni.lunih.govontosight.aiguidetopharmacology.org.

Continuous flow chemistry has emerged as a highly advantageous approach for the synthesis of active pharmaceutical ingredients (APIs) like this compound, offering superior control over reaction parameters such as time, mixing, temperature, stoichiometry, and pressure compared to traditional batch methods. A three-step continuous flow system has been successfully developed for the synthesis of various ACE inhibitors, including this compound fishersci.beciteab.comnih.govsigmaaldrich.commims.com.

This advanced synthetic strategy leverages N-carboxyanhydride (NCA) activation for amide coupling, effectively avoiding the isolation of highly reactive intermediates and reducing the need for process-intensive reaction conditions fishersci.beciteab.comnih.govsigmaaldrich.commims.com. The scalability of these continuous flow systems has been demonstrated, with reported throughputs for this compound ranging from approximately 0.5 g·h⁻¹ to 1 g·h⁻¹ fishersci.beciteab.comnih.govsigmaaldrich.commims.com. Furthermore, studies have shown that doubling the flow rate can still result in high yields, such as 86% for scaled reactions. The optimization of these continuous flow processes has been significantly aided by in situ IR analysis, which provides real-time insights into reaction kinetics and facilitates rapid development fishersci.benih.govsigmaaldrich.commims.com.

Table 2: Continuous Flow Synthesis Performance for ACE Inhibitors (including this compound)

ParameterTypical Range/ValueNotesReference
Number of Steps3Fully telescoped process fishersci.beciteab.comnih.govsigmaaldrich.commims.com
Yield (overall)Up to 88%For various ACE inhibitors fishersci.beciteab.comnih.govsigmaaldrich.com
Throughput (this compound)≈0.5 – 1 g·h⁻¹Scalable platform fishersci.beciteab.comnih.govsigmaaldrich.commims.com
Scalability Test Yield86% (doubled flow rate)For scaled reactions
Intermediate IsolationAvoidedReduces process intensity fishersci.beciteab.comnih.govsigmaaldrich.commims.com
Optimization AidIn situ IR analysisGuides development and kinetic understanding fishersci.benih.govsigmaaldrich.commims.com

Design and Synthesis of this compound Derivatives and Analogs

The design of this compound and its derivatives is rooted in the structure-activity relationships of ACE inhibitors. The L-proline moiety within the this compound molecule is critical for its oral bioavailability. The development of enalaprilat, for instance, involved replacing the sulfhydryl group found in earlier ACE inhibitors like captopril (B1668294) with a carboxylate moiety, necessitating further structural modifications to maintain comparable potency wikidata.org.

This compound itself is a dipeptide derivative, incorporating an L-alanyl-L-proline sequence mims.comguidetopharmacology.org. The N-substituted L-alanine fragment is a recurrent and robust structural motif found across many effective ACE inhibitors fishersci.be. The exploration of this compound derivatives and analogs often involves modifications to these amino acid sequences or their side chains. For example, lisinopril (B193118) is recognized as the lysine (B10760008) analog of this compound, demonstrating how alterations in the amino acid composition can lead to new inhibitors.

Research efforts have focused on synthesizing novel series of substituted N-carboxymethyl-dipeptides that exhibit potent ACE inhibitory activity at nanomolar concentrations, often acting as transition-state inhibitors mims.com. Combinatorial chemistry has played a significant role in this area, enabling the preparation of vast libraries of ACE inhibitors. These libraries are typically generated through processes such as the reductive alkylation of resin-bound dipeptides, represented generally as H-X-Pro-DHPP-PEG-PS or H-X-X-PAL-PEG-PS, where 'X' denotes variable amino acid residues. This systematic variation of amino acid sequences allows for the identification of new compounds with desired inhibitory profiles and improved pharmacokinetic properties. Key structural requirements for ACE inhibitors include a carboxylic acid in the N-ring to mimic the C-terminal carboxylate of ACE substrates, and the incorporation of large hydrophobic heterocyclic rings (the N-ring) to enhance potency and modulate pharmacokinetic parameters.

Saturated Bicyclic Amino Acid Incorporations

Research has explored the incorporation of saturated bicyclic amino acids into ACE inhibitors as a strategy to develop novel compounds. Specifically, certain saturated bicyclic amino acids have been investigated as replacements for the proline moiety, which is a critical structural component of this compound probes-drugs.orgnih.govnih.gov.

Studies have shown that octahydroindole-2-carboxylic acid, octahydroisoindole-1-carboxylic acid, and octahydro-3-oxoisoindole-1-carboxylic acid can effectively substitute proline in both sulfhydryl and non-sulfhydryl ACE inhibitors. These modifications have resulted in compounds that exhibit equipotency to established ACE inhibitors such as captopril and this compound, both in vitro and in vivo nih.govnih.gov. Notably, one such compound, 11a (CI-907, also known as indolapril), progressed to clinical evaluation, underscoring the potential of this derivatization strategy nih.govnih.gov.

While specific IC50 values for these exact saturated bicyclic amino acid-incorporated this compound analogs were not consistently available in the current literature search in direct comparison to this compound, the reported equipotency highlights their significant inhibitory activity.

Rational Design of Imidazole (B134444) Analogs

While the literature search did not yield specific examples of this compound derivatives containing an imidazole moiety that function as ACE inhibitors, the broader concept of rational drug design has been extensively applied to this compound and its analogs to optimize their inhibitory activity and pharmacokinetic properties.

In silico design approaches, combining quantitative structure-activity relationship (QSAR) models and molecular docking, have been instrumental in identifying promising this compound analogs nih.govresearchgate.net. For instance, studies have focused on designing analogs with specific substitutions, such as para and meta trifluoromethyl groups, and the incorporation of N,N-dialkyl aliphatic amides. These computationally designed analogs have demonstrated superior inhibitory activity compared to this compound, exhibiting significantly lower IC50 values and favorable binding affinities to ACE nih.govresearchgate.net.

The findings from these rational design efforts suggest that precise chemical modifications can lead to enhanced potency. For example, some in silico designed this compound analogs achieved an IC50 of 0.009 nM with affinity energies of -8.9 kcal/mol, surpassing the inhibitory profile of this compound nih.govresearchgate.net.

Table 1: In Silico Designed this compound Analogs and Their Predicted Activity

Analog TypePredicted IC50 (nM)Predicted Affinity Energy (kcal/mol)Reference
This compound (for comparison)-- nih.govresearchgate.net
Para and Meta Trifluoromethyl Substituted Analogs0.009-8.9 nih.govresearchgate.net
N,N-Dialkyl Aliphatic Amide Analogs0.009-8.9 nih.govresearchgate.net

Exploration of Domain-Specific ACE Inhibitors

Angiotensin-converting enzyme (ACE) is a complex enzyme possessing two distinct catalytic domains, the N-domain (nACE) and the C-domain (cACE) frontiersin.orgmdpi.com. These domains, while highly homologous, exhibit differences in substrate specificity and activation by chloride ions, making them attractive targets for domain-specific inhibitor design mdpi.com.

Enalaprilat, the active metabolite of this compound, demonstrates a chloride-concentration-dependent affinity for these domains. At high chloride concentrations, enalaprilat tends to preferentially inhibit the ACE-N domain. Conversely, at low chloride concentrations, it shows a preference for inhibiting the ACE-C domain. This compound itself has been observed to preferentially inhibit the ACE-N domain at low chloride concentrations.

The design of domain-selective ACE inhibitors is a significant area of research, driven by the potential to develop new drugs with improved safety and efficacy profiles frontiersin.org. The C-domain is primarily responsible for the regulation of blood pressure, and inhibitors selectively targeting this domain are hypothesized to have fewer side effects compared to current non-selective inhibitors frontiersin.org. In contrast, the N-domain preferentially hydrolyzes other physiologically important peptides, such as GnRH, AcSDKP, and Aβ mdpi.com. Therefore, selective N-domain inhibition holds potential for novel therapeutic applications, such as the treatment of fibrosis, without significantly impacting blood pressure mdpi.com.

Comparative studies of ACE inhibitors highlight differences in their domain selectivity. For example, lisinopril exhibits greater C-domain selectivity compared to enalaprilat, a difference potentially attributed to variations in the P1' group (lysyl in lisinopril versus alanyl in enalaprilat) frontiersin.org. Similarly, ramipril (B1678797) shows a better affinity for the ACE-C domain than this compound, which is linked to additional hydrophobic interactions involving its P1' and P2' groups.

Table 2: ACE Inhibitor Potency Against C-Domain of ACE

ACE InhibitorIC50 (C-domain) (nM)Reference
Lisinopril2.4
RXPA3803
This compound6.3
Captopril14

Mechanistic Elucidation of Enalapril Action at the Molecular and Cellular Levels

Angiotensin-Converting Enzyme (ACE) Inhibition Dynamics

Enalaprilat (B1671235) exerts its primary action by inhibiting ACE, a peptidyl dipeptidase crucial for the conversion of angiotensin I to angiotensin II. fda.gov This inhibition is a key mechanism in modulating the RAAS. drugbank.comfda.gov

Enalaprilat acts as a competitive inhibitor of ACE. drugbank.comnih.govmims.compediatriconcall.com This means that enalaprilat competes with angiotensin I for binding to the active site of the ACE enzyme. drugbank.comnih.govmims.com By binding to ACE, enalaprilat hinders the enzyme's ability to catalyze the conversion of angiotensin I, an inactive precursor, into angiotensin II, a potent vasoconstrictor. drugbank.comfda.govwikipedia.org The reduction in angiotensin II levels subsequently leads to vasodilation and decreased vascular resistance, contributing to lower blood pressure. drugbank.com

ACE is a zinc-dependent metalloprotein. wikipedia.orgresearchgate.net The mechanism of ACE inhibition by enalaprilat involves its strong interaction with the zinc ion located at the enzyme's active site. wikipedia.orgwikipedia.orgnih.gov Enalaprilat, a dicarboxylic acid, binds to the zinc ion via its carboxylate group. wikipedia.orgwikipedia.orgnih.gov This interaction displaces a water molecule that is typically bound to the zinc ion in the ligand-free enzyme, thereby occupying a critical binding position. nih.gov This specific binding to the zinc metalloprotein active site is fundamental to enalaprilat's inhibitory action.

While enalaprilat is primarily known for its competitive inhibition of the ACE active site, some research suggests that ACE inhibitors, including enalaprilat, might also exhibit allosteric modulation. researchgate.net Allosteric inhibition involves binding to a site on the enzyme distinct from the active site, leading to conformational changes that impair enzyme function. youtube.com Although competitive inhibition is the predominant mechanism, the possibility of allosteric or non-competitive mechanisms contributing to enalapril's effects, particularly at specific ACE domains or under certain conditions (e.g., low chloride concentrations), has been explored. frontiersin.org For instance, enalaprilat has shown a preferential inhibition of the ACE-N domain at low chloride concentrations. researchgate.netfrontiersin.org

Prodrug Activation and Biotransformation

This compound (B1671234) itself is a pharmacologically inactive prodrug. Its therapeutic activity is contingent upon its conversion within the body. drugbank.comfda.govsmpdb.capharmacologycanada.org

Upon oral administration, this compound undergoes rapid and extensive biotransformation, primarily in the liver. drugbank.comfda.govwikipedia.orgsmpdb.canih.govfda.gov This activation process involves the hydrolysis of its ethyl ester group to form enalaprilat, which is the active angiotensin-converting enzyme inhibitor. drugbank.comfda.govwikipedia.orgsmpdb.capharmacologycanada.orgfda.gov This de-esterification is mediated by hepatic esterases. drugbank.com Approximately 60% of the absorbed this compound dose is hydrolyzed to enalaprilat. drugbank.com This biotransformation is critical for the drug's therapeutic actions, as this compound itself is only a weak ACE inhibitor. drugbank.com

Table 1: Key Pharmacokinetic Parameters of this compound and Enalaprilat

ParameterThis compoundEnalaprilatSource
Bioavailability (oral)~60%Poorly absorbed orally wikipedia.orgfda.gov
Time to Peak Concentration~1 hour (this compound)3-4 hours (enalaprilat, after this compound dose) fda.govmims.comnih.govfda.gov
MetabolismHydrolyzed to enalaprilat by esterasesNot observed beyond bioactivation drugbank.comfda.govwikipedia.orgnih.govfda.gov
Elimination Half-lifeNot specified for parent drug~11 hours nih.govwikipedia.org
ExcretionPrimarily renal (as enalaprilat/intact)Primarily renal (unchanged drug) drugbank.comfda.govnih.govfda.gov

Hepatic Biotransformation Processes

This compound is a pharmacologically inactive prodrug that necessitates hepatic biotransformation to yield its active metabolite, enalaprilat. This conversion is crucial for the therapeutic efficacy of the compound, as this compound itself exhibits only weak ACE inhibitory activity. fishersci.ca The liver serves as the primary site for this metabolic transformation. nih.gov Studies indicate that even at high concentrations, this compound's hepatic biotransformation into enalaprilat does not become saturated. nih.gov Beyond this critical conversion, there is no substantial evidence of other significant metabolic pathways for this compound. mims.com Furthermore, in individuals with compensated liver cirrhosis and moderate hepatic dysfunction, the hepatic biotransformation of this compound does not appear to be clinically significantly impaired. guidetopharmacology.org

Intracellular Signaling Pathway Modulation

This compound and its active form, enalaprilat, engage in complex intracellular signaling, influencing a range of cellular processes, including collagen dynamics, integrin activation, and the expression of key growth factors and transcription factors.

Impact on Collagen Biosynthesis via Prolidase Activity

This compound and enalaprilat have been observed to increase collagen biosynthesis in cultured human skin fibroblasts. fishersci.cafishersci.cacenmed.com This augmentation in collagen production is suggested to stem from an activation of prolidase activity and expression. fishersci.cafishersci.cacenmed.com Prolidase, an enzyme, plays a pivotal role in collagen turnover and is considered a major rate-limiting step in collagen biosynthesis. wikipedia.orgwikidata.org The stimulatory effect of this compound on prolidase activity is thought to be mediated by enhanced signaling through α2β1 integrin and the insulin-like growth factor-I receptor (IGF-IR). fishersci.ca

The effect of this compound and enalaprilat on collagen biosynthesis in cultured fibroblasts is illustrated below:

CompoundConcentration (mM)Collagen Biosynthesis (% of Control) fishersci.ca
This compound0.3~114
This compound0.5~134
Enalaprilat0.3~114
Enalaprilat0.5~142

Activation of Alpha2Beta1 Integrin and IGF-IR Signaling

Exposure of cells to this compound and enalaprilat leads to an increase in the expression of both IGF-IR and α2β1 integrin receptors. fishersci.cafishersci.cacenmed.com Both α2β1 integrin and IGF-IR signaling pathways are known to be important regulators of prolidase activity. fishersci.ca The α2β1 integrin serves as a primary receptor for collagen, and its activation initiates a cascade of intracellular signaling events. fishersci.ca The observed increase in collagen biosynthesis in fibroblasts due to this compound and enalaprilat is primarily attributed to the upregulation of these α2β1 integrin and IGF-IR expressions. fishersci.ca Beyond collagen, angiotensin II, a peptide whose formation is inhibited by this compound, can induce integrin and α-actinin expression in cardiac fibroblasts, influencing adhesion-related processes. citeab.com Furthermore, angiotensin II's activation of IGF-IR transcription is essential for angiotensin-stimulated vascular smooth muscle cell growth. giapreza.com this compound treatment has also been shown to influence the expression of IGF-I and IGF-IR in renal tissues. wikipedia.org In specific contexts, such as in combination with celecoxib, this compound maleate (B1232345) has been observed to lower IGF-IR expression in tumors. uni.lu Integrins, as heterodimeric cell-surface receptors, are central to cell-cell adhesion and regulate various cellular functions through bidirectional signaling. The β1 integrin subunit, in particular, plays a role in regulating the expression of ACE2 in kidney epithelial cells, with an α2β1 antagonist demonstrating a reduction in ACE2 expression.

Upregulation of TGF-Beta1 and NF-KappaB p65 Expression

This compound and enalaprilat contribute to an increase in the expression of both Transforming Growth Factor Beta 1 (TGF-β1) and Nuclear Factor Kappa-light-chain-enhancer of activated B cells p65 (NF-κB p65). fishersci.cafishersci.cacenmed.com TGF-β1 is recognized as a potent stimulator of both collagen biosynthesis and prolidase activity. fishersci.cacenmed.com Interestingly, NF-κB p65 is identified as an inhibitor of collagen gene expression, suggesting a complex regulatory interplay in the observed increase in collagen biosynthesis. fishersci.cafishersci.cacenmed.com this compound has been shown to mitigate age-related NF-κB activation by suppressing its DNA binding activity, inhibiting the nuclear translocation of the p65/p50 subunits, and modulating MAPK signaling. Specifically, this compound inhibited the age-related phosphorylation of p65 at Serine 536 by suppressing IKKαβ phosphorylation, and at Serine 276 by reducing MSK-1 phosphorylation. These findings indicate that this compound can differentially suppress inflammatory responses by inhibiting oxidative stress-induced NF-κB activation, particularly in aged rat kidneys. NF-κB p65 is broadly involved in the body's inflammatory response. ACE inhibition, generally, can prevent arterial NF-κB activation.

Role in Smad1/5/9 Pathway Activation and Anti-Senescence Effects

This compound has been found to elevate the signaling of phosphorylated Smad1/5/9 (pSmad1/5/9), which acts as a pivotal mediator for its anti-aging and anti-senescence properties. This activation by this compound contributes to a reduction in cellular senescence and an improvement in physiological functions in aged animal models, including enhanced memory capacity, improved renal function, and reduced lipid accumulation. The mechanism involves this compound's ability to increase pSmad1/5/9 levels, which in turn upregulates crucial downstream genes involved in cell cycle regulation and antioxidative defense. This leads to enhanced cell proliferation, decreased inflammation, and a reduction in reactive oxygen species (ROS) levels, thereby boosting the antioxidative capacity. The anti-senescence effects of this compound are specifically linked to the pSmad1/5/9-ID1 axis. Through ID1, pSmad1/5/9 inhibits cellular senescence markers such as p16, p21, and senescence-associated secretory phenotype (SASP) factors, promoting cell proliferation. Additionally, pSmad1/5/9 increases the expression of antioxidant genes and mitigates ROS levels. Blocking the pSmad1/5/9 pathway has been shown to attenuate the protective effects of this compound against senescence.

Structure Activity Relationship Sar Studies of Enalapril and Analogs

Molecular Features Governing ACE Binding and Potency

Enalapril (B1671234), as a prodrug, is converted to enalaprilat (B1671235), which then binds to ACE. The active site of ACE, a zinc metalloproteinase, features a catalytic zinc ion, a cationic binding site, and various hydrophobic pockets nih.govquizlet.comresearchgate.net.

The free carboxylate group of enalaprilat is crucial for its inhibitory activity. This moiety directly chelates with the divalent zinc ion located at the active site of the ACE enzyme nih.govnih.govwikipedia.orgstereoelectronics.orgdrugs.com. This interaction is a primary anchor for the inhibitor within the enzyme's binding pocket. This compound itself, being an ethyl ester, is a weak ACE inhibitor; it requires hydrolysis of this ester group to unmask the free carboxylate, forming enalaprilat, before it can effectively bind to the zinc ion nih.govwikipedia.orgdrugs.comnih.gov. This prodrug strategy enhances oral bioavailability nih.govquizlet.comwikipedia.orgstereoelectronics.org.

The L-proline moiety, a cyclic amino acid, is an integral part of this compound's structure and contributes significantly to its pharmacological profile. It is particularly responsible for the oral bioavailability of the drug wikipedia.org. Furthermore, cyclic amino acids, such as proline, are known to confer particularly high activity at the dipeptide's carboxyl terminus nih.gov. The proline ring itself demonstrates a degree of tolerance to extensive structural variations while maintaining activity nih.gov. This N-ring containing a carboxylic acid is essential to mimic the C-terminal carboxylate of natural ACE substrates, facilitating effective binding scholarsresearchlibrary.com.

ACE functions as a peptidyl dipeptidase, cleaving dipeptides from the C-terminus of its substrates drugs.comscielo.br. Therefore, the spatial arrangement of functional groups within ACE inhibitors must mimic this natural substrate. The distance between the two ionizable sites in enalaprilat—the zinc-binding carboxylate and the terminal carboxyl group—is critical and optimally corresponds to the distance of a dipeptide unit scielo.brresearchgate.net. This precise spacing allows for effective binding to both the cationic binding site and the zinc-binding site of ACE nih.govresearchgate.net.

Stereochemical Considerations in this compound Synthesis and Activity

The stereochemistry of this compound is fundamental to its biological activity. This compound is characterized by an S-configuration at the alpha carbon to the carboxy group, which is derived from the L-alanyl-L-proline component of its structure nih.govnih.gov. The active metabolite, enalaprilat, possesses specific stereocenters, namely (2S)-1-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]propanoyl]pyrrolidine-2-carboxylic acid nih.govfishersci.ca. Optimal ACE inhibitory activity is achieved when the stereochemistry of the inhibitor is consistent with the L-amino acid stereochemistry found in natural substrates scholarsresearchlibrary.com. This stereospecificity ensures the correct orientation and fit within the chiral active site of the enzyme.

Comparative SAR Analysis with Other ACE Inhibitor Classes

ACE inhibitors are broadly classified based on the nature of their zinc-binding group: sulfhydryl-containing, dicarboxylate-containing, and phosphonate-containing frontiersin.org. This compound belongs to the dicarboxylate class.

Table 1: Comparative SAR Features of Key ACE Inhibitors

FeatureCaptopril (B1668294) (Sulfhydryl-containing)Enalaprilat (Dicarboxylate-containing)Lisinopril (B193118) (Dicarboxylate-containing)
Zinc-binding group Sulfhydryl (-SH) stereoelectronics.orgscholarsresearchlibrary.comCarboxylate (-COO-) nih.govstereoelectronics.orgscholarsresearchlibrary.comCarboxylate (-COO-) nih.govscholarsresearchlibrary.com
Prodrug status No mims.comYes (this compound is prodrug of Enalaprilat) wikipedia.orgstereoelectronics.orgdrugs.comnih.govNo stereoelectronics.orgscholarsresearchlibrary.comwikipedia.org
Oral Bioavailability Good mims.comPoor (Enalaprilat), Good (this compound) quizlet.comstereoelectronics.orgscholarsresearchlibrary.comGood quizlet.comwikipedia.org
Key Side Effects Skin rash, taste disturbances (due to -SH) scholarsresearchlibrary.comFewer sulfhydryl-related side effects scholarsresearchlibrary.comFewer sulfhydryl-related side effects scholarsresearchlibrary.com
P1' Group N/A (different structure)Alanyl group nih.govfrontiersin.orgLysyl group nih.govfrontiersin.org
ACE Domain Affinity Binds to ACE active site scholarsresearchlibrary.comPreferentially inhibits ACE-N domain frontiersin.orgHigher affinity for ACE-C domain nih.govfrontiersin.org

Detailed Research Findings:

Captopril , the first clinically available ACE inhibitor, features a sulfhydryl group that forms a coordination bond with the zinc ion in the ACE active site stereoelectronics.orgscholarsresearchlibrary.com. While potent, its sulfhydryl moiety was associated with side effects such as skin rashes and taste disturbances scholarsresearchlibrary.com.

Enalaprilat was developed to overcome the limitations of captopril by replacing the sulfhydryl group with a carboxylate moiety as the zinc-binding group stereoelectronics.orgscholarsresearchlibrary.com. This modification eliminated the sulfhydryl-related side effects scholarsresearchlibrary.com. However, enalaprilat itself is highly polar and exhibits poor oral absorption, making it suitable primarily for intravenous administration quizlet.comstereoelectronics.orgscholarsresearchlibrary.com. To address this, this compound, an ethyl ester prodrug of enalaprilat, was developed. The esterification increases lipophilicity, facilitating better oral absorption, and is subsequently hydrolyzed in the body to release the active enalaprilat nih.govquizlet.comwikipedia.orgstereoelectronics.orgdrugs.comnih.govscholarsresearchlibrary.com. The crystal structure of this compound bound to the ACE-C domain indicates a lack of contact with the S1' pocket of ACE-C compared to lisinopril nih.gov. Enalaprilat's P1' group is an alanyl group, which leads to a lower affinity for the ACE-C domain and a higher affinity for the ACE-N domain compared to lisinopril nih.govfrontiersin.org.

Lisinopril is another dicarboxylate-containing ACE inhibitor, structurally related to enalaprilat but notably, it is not a prodrug and is orally active quizlet.comstereoelectronics.orgscholarsresearchlibrary.comwikipedia.org. It is a lysine (B10760008) analog of this compound, derived from the tripeptide phenylalanine-lysine-proline nih.govscholarsresearchlibrary.com. Lisinopril binds to ACE with high affinity (Ki ≈ 0.39 nM) frontiersin.org. The lysyl group at its P1' position, unlike enalaprilat's alanyl group, contributes to a higher affinity for the ACE-C domain nih.govfrontiersin.org. The crystal structure of lisinopril and ACE-C binding shows that lisinopril binds in a highly ordered and extended conformation, with its carboxyl of phenylpropyl binding to the divalent zinc ion and forming hydrogen bonds with E384 and Y283 nih.gov. Its lysine part interacts with the S1' subsite, forming a salt bridge with E162 and D377 nih.gov.

Preclinical Research Models and Mechanistic Investigations

Animal Models for Cardiovascular and Renal System Studies

Animal models provide controlled environments to study the impact of enalapril (B1671234) on the cardiovascular and renal systems, offering insights into its efficacy in conditions such as heart failure and chronic kidney disease.

This compound's beneficial effects in heart failure are largely attributed to its suppression of the RAAS, leading to reduced vasoconstriction and aldosterone (B195564) secretion. fda.gov Animal models are critical for evaluating cardiovascular responses to new therapeutic agents. nih.gov

The murine transverse aortic constriction (TAC) model is frequently used to induce pressure overload-induced left ventricular (LV) remodeling. nih.gov In studies utilizing BALB/c mice subjected to TAC, this compound treatment demonstrated significant improvements in cardiac performance. Specifically, it reduced heart weight, lung weight, and plasma brain natriuretic peptide (BNP) concentration, while also improving survival rates. nih.gov This suggests that BALB/c mice may serve as a more suitable model for studying TAC-induced progressive heart failure compared to C57BL/6J mice. nih.gov

In a canine model of chronic heart failure (CHF) induced by multiple sequential intracoronary microembolizations, intravenous administration of enalaprilat (B1671235), the active form of this compound, led to a significant increase in cardiac output and left ventricular ejection fraction (LVEF), alongside a reduction in systemic vascular resistance (SVR). nih.gov Furthermore, preclinical investigations in patients with left ventricular dysfunction have indicated that this compound therapy can inhibit the progression of LV dilatation and hypertrophy, highlighting a mechanism involving the inhibition of cardiac remodeling. ahajournals.org ACE inhibitors, including this compound, contribute to enhanced cardiac output by decreasing afterload, preload, and systolic wall stress, without increasing heart rate. ahajournals.org They also facilitate salt excretion by increasing renal blood flow and reducing the production of aldosterone and antidiuretic hormone. ahajournals.org

Table 1: Effects of this compound on Cardiac Performance in Preclinical Models

Model (Condition)ParameterControl/BaselineThis compound TreatmentSignificanceSource
BALB/c Mice (TAC-induced HF)Heart WeightElevatedReducedSignificant nih.gov
BALB/c Mice (TAC-induced HF)Lung WeightElevatedReducedSignificant nih.gov
BALB/c Mice (TAC-induced HF)Plasma BNP ConcentrationElevatedReducedSignificant nih.gov
Canine (CHF)Cardiac Output (L/min)3.0 ± 0.53.8 ± 0.5p < 0.001 nih.gov
Canine (CHF)LVEF (%)22 ± 130 ± 1p < 0.01 nih.gov
Canine (CHF)SVR (dynes sec cm⁻⁵)3280 ± 4002450 ± 250p < 0.01 nih.gov

This compound is recognized for its ability to mitigate the progression of chronic kidney disease, particularly in the presence of proteinuria or microalbuminuria. wikipedia.org In the remnant kidney model, a common animal model for renal damage, this compound effectively reduced proteinuria and prevented glomerular sclerosis, demonstrating comparable efficacy to irbesartan, an angiotensin II receptor antagonist. oup.comoup.com

In obese ZSF1 rats, a model exhibiting metabolic syndrome, diabetes, and chronic renal disease, high-dose this compound was observed to normalize blood pressure and significantly prevent diabetic renal injury. bioscientifica.com Studies in transgenic rats (TGR(mRen2)27) with monogenetic hypertension showed that long-term this compound treatment increased renal blood flow while maintaining normal whole-kidney and single-nephron glomerular filtration rates. nih.gov This treatment also led to reductions in albuminuria and glomerulosclerosis in these animals. nih.gov Mechanistically, this compound has been shown to increase renal blood flow and decrease renal vascular resistance. drugbank.com

Furthermore, in atherosclerotic mice, this compound treatment significantly lowered renal malondialdehyde (MDA) levels, a marker indicative of oxidative injury, and reduced p22phox levels, suggesting a decrease in oxidative damage within the kidney. wjgnet.com Combination therapy involving this compound and nicorandil (B1678753) in a rat remnant kidney model exhibited additive protective effects against glomerular and tubulointerstitial injury and oxidative stress, surpassing the benefits of single treatments. physiology.org

Table 2: Effects of this compound on Renal Function in Preclinical Models

Model (Condition)ParameterControl/BaselineThis compound TreatmentSignificanceSource
TGR(mRen2)27 Rats (Hypertension)Renal Blood Flow (mL/min per g kidney weight)6.5 ± 0.59.0 ± 0.7p < 0.05 nih.gov
TGR(mRen2)27 Rats (Hypertension)Albuminuria (mg/d)59 ± 69 ± 2p < 0.01 nih.gov
TGR(mRen2)27 Rats (Hypertension)GlomerulosclerosisElevatedReducedSignificant nih.gov
Atherosclerotic MiceRenal MDA LevelsElevated (200% of WT)Reduced (58% of control)p < 0.05 wjgnet.com
Atherosclerotic MiceRenal p22phox LevelsElevated (150% of WT)Reduced (76% of control)Significant wjgnet.com

This compound, after being metabolized to enalaprilat, functions by inhibiting ACE, which leads to a reduction in plasma angiotensin II levels. This, in turn, results in decreased vasopressor activity and reduced aldosterone secretion, contributing to its hemodynamic effects. fda.gov In various trials, this compound treatment has been observed to decrease systemic vascular resistance, blood pressure, pulmonary capillary wedge pressure, and heart size, while simultaneously increasing cardiac output. fda.gov

Radiotelemetry is considered a gold standard method for conducting hemodynamic assessments in conscious, freely-moving animals during preclinical studies. This technique allows for the evaluation of drug candidates while maintaining intact hemodynamic reflexes, providing data that are often more representative of clinical outcomes. nih.gov As previously noted, in a canine model of chronic heart failure, enalaprilat significantly improved key hemodynamic parameters, including cardiac output, LVEF, and SVR. nih.gov In hypertensive TGR(mRen2)27 rats, this compound treatment induced preferential preglomerular vasodilation, leading to an increase in renal blood flow and a modest decrease in glomerular capillary pressure. nih.gov

Models for Aging and Senescence Research

This compound's potential role in mitigating aspects of aging and senescence has been explored in preclinical models, focusing on its effects on frailty and inflammatory modulation.

Frailty, characterized by an increased vulnerability to stressors, is a condition that becomes more prevalent with advancing age. mja.com.au Animal models, particularly mice and rats, are instrumental in conducting research on frailty and evaluating potential interventions. researchgate.netfrontiersin.org The clinical frailty index (FI) is a quantitative tool used to assess health-related deficits in mice. researchgate.net

A notable preclinical finding is that chronic treatment with this compound (30 mg/kg/day in feed) attenuated the development of frailty in middle-aged (9-13 months) and older (16-25 months) female mice, as well as older male mice. This effect was observed without a long-term impact on blood pressure. researchgate.netnih.gov Beyond frailty, this compound has been shown to enhance the physiological performance of various organs in aged mice, including improvements in memory capacity and renal function, and a reduction in lipid accumulation. elifesciences.org It also demonstrated a positive cardiac effect, indicated by reduced lactate (B86563) dehydrogenase (LDH) levels. elifesciences.org The mouse FI, based on deficit accumulation, has proven to be a reliable tool for quantifying frailty in various preclinical applications. researchgate.net

Table 3: Effects of this compound on Frailty and Physiological Performance in Aged Mice

Model (Condition)ParameterControl/BaselineThis compound TreatmentSignificanceSource
C57BL/6 Mice (Aging)Frailty Index (Female, Middle-aged)ElevatedAttenuatedSignificant researchgate.netnih.gov
C57BL/6 Mice (Aging)Frailty Index (Female, Older)ElevatedAttenuatedSignificant researchgate.netnih.gov
C57BL/6 Mice (Aging)Frailty Index (Male, Older)ElevatedAttenuatedSignificant researchgate.netnih.gov
Aged MiceMemory CapacityImpairedEnhancedSignificant elifesciences.org
Aged MiceRenal FunctionImpairedEnhancedSignificant elifesciences.org
Aged MiceLipid AccumulationElevatedRelievedSignificant elifesciences.org
Aged MiceLactate Dehydrogenase (LDH)ElevatedReducedSignificant elifesciences.org

Chronic inflammation is increasingly recognized as a significant contributing factor to both the aging process and the development of frailty. mja.com.au Preclinical studies have investigated this compound's role in modulating inflammatory responses in aged models.

Table 4: Effects of this compound on Inflammatory Cytokines in Aged Mice

Model (Condition)CytokineSexControl/BaselineThis compound TreatmentSignificanceSource
C57BL/6 Mice (Aging)IL-1αFemaleElevatedReducedSignificant researchgate.netnih.gov
C57BL/6 Mice (Aging)MCP-1FemaleElevatedReducedSignificant researchgate.netnih.gov
C57BL/6 Mice (Aging)MIP-1aFemaleElevatedReducedSignificant researchgate.netnih.gov
C57BL/6 Mice (Aging)IL-10MaleReducedIncreasedSignificant researchgate.netnih.gov

Advanced Analytical and Spectroscopic Research Methods for Enalapril

Chromatographic Techniques for Enalapril (B1671234) and Metabolite Analysis

Chromatographic techniques are indispensable for separating, identifying, and quantifying this compound and its related substances, including its active metabolite, enalaprilat (B1671235).

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of this compound due to its precision, sensitivity, and ability to separate the drug from impurities and other co-formulated active pharmaceutical ingredients. Numerous HPLC methods have been developed and validated for the determination of this compound maleate (B1232345) in bulk and pharmaceutical formulations.

A common approach involves reversed-phase HPLC (RP-HPLC) with UV detection. For instance, a rapid and sensitive stability-indicating HPLC method for this compound maleate in tablet dosage forms, in the presence of impurities like enalaprilat dihydrate and diketopiperazine, utilized a Grace Platinum C8 EPS column (4.6 mm i.d. x 250 mm, 5 µm) researchgate.netscispace.com. The mobile phase consisted of acetonitrile (B52724) and 20 mmol phosphate (B84403) buffer (pH 2.2) in a 25:75 v/v ratio, pumped isocratically at 2 mL/min, with UV detection at 215 nm researchgate.netscispace.com. This method demonstrated high sensitivity with a limit of detection (LOD) of 0.021% and a limit of quantification (LOQ) of 0.062%, and a correlation coefficient (r²) of 0.99981, indicating excellent linearity scispace.com.

Another RP-HPLC method for simultaneous estimation of this compound maleate and hydrochlorothiazide (B1673439) employed a Hypersil-C18 BDS column with a mobile phase of 50mM potassium dihydrogen orthophosphate buffer and methanol (B129727) (75:25 v/v) at a flow rate of 1.0 mL/min, with UV detection at 207 nm and 272 nm ijiset.com. This compound maleate was eluted with a retention time of 5.289 min ijiset.com. The method was linear over a range of 10-30 µg/mL for this compound maleate and hydrochlorothiazide ijiset.com.

For the simultaneous determination of this compound maleate and ramipril (B1678797), an RP-HPLC method used an Oyster BDS C18 column (250x 4.6 mm, 5µm) at 65°C, with a mobile phase comprising a 50:50 mixture of buffer A (sodium perchlorate, triethylamine, phosphoric acid, and acetonitrile) and buffer B (sodium perchlorate, triethylamine, phosphoric acid, and acetonitrile), at a flow rate of 1.0 mL/min scholarsresearchlibrary.com. UV detection was performed at 208 nm, with this compound maleate exhibiting a retention time of 4.197 min scholarsresearchlibrary.com. This method showed linearity for this compound maleate in the range of 5–30 μg/mL, with an LOD of 0.571 µg/mL and an LOQ of 1.733 µg/mL scholarsresearchlibrary.com.

The validation of these HPLC methods typically adheres to International Conference on Harmonization (ICH) guidelines, ensuring specificity, linearity, accuracy, precision, and robustness scispace.comijiset.comscholarsresearchlibrary.cominnovareacademics.inoup.comsemanticscholar.orgnih.gov.

Table 1: Summary of HPLC Method Parameters for this compound Analysis

ParameterMethod 1 (this compound Maleate & Impurities) researchgate.netscispace.comMethod 2 (this compound Maleate & Hydrochlorothiazide) ijiset.comMethod 3 (this compound Maleate & Ramipril) scholarsresearchlibrary.com
Column Grace Platinum C8 EPS (4.6 x 250 mm, 5 µm)Hypersil-C18 BDS (250 x 4.6 mm)Oyster BDS C18 (250 x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Phosphate Buffer pH 2.2 (25:75 v/v)50mM Phosphate Buffer:Methanol (75:25 v/v)Buffer A:Buffer B (50:50)
Flow Rate 2 mL/min1.0 mL/min1.0 mL/min
Detection Wavelength 215 nm207 nm, 272 nm208 nm
Retention Time (this compound) < 9 min (total run time) scispace.com5.289 min4.197 min
Linearity Range Not specified for this compound alone10-30 µg/mL5–30 μg/mL
LOD (this compound) 0.021% scispace.comNot specified0.571 µg/mL
LOQ (this compound) 0.062% scispace.comNot specified1.733 µg/mL

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications in Metabolite Profiling

Liquid Chromatography-Mass Spectrometry (LC-MS) and particularly LC-MS/MS (tandem mass spectrometry) are highly sensitive and selective techniques employed for the simultaneous determination of this compound and its active metabolite, enalaprilat, in complex biological matrices such as human plasma tandfonline.comnih.govnih.govresearchgate.netmazums.ac.ir. This is crucial for pharmacokinetic and bioequivalence studies, especially given that enalaprilat is the sole active metabolite of this compound, formed by hepatic metabolism tandfonline.comnih.gov.

A common LC-MS/MS approach involves electrospray ionization (ESI) in positive ion multiple reactions monitoring (MRM) mode nih.govmazums.ac.ir. For instance, a method for simultaneous determination of this compound (ENP) and enalaprilat (ENPT) in human plasma utilized a Hypurity C18 column (50 mm × 4.6 mm, 5 µm) with an isocratic mobile phase, achieving a total run time of only 2.0 min nih.gov. The MRM transitions were 377.10 → 234.20 for ENP and 349.20 → 206.10 for ENPT nih.gov. This method offered excellent linearity, with calibration curves ranging from 0.064 to 431.806 ng/mL for this compound and 0.064 to 431.720 ng/mL for enalaprilat (r ≥ 0.990) nih.gov. It was notable for its ability to quantify both compounds down to 0.064 ng/mL in a single run nih.gov.

Another LC-MS/MS bioanalytical method for this compound and enalaprilat in human plasma used a protein precipitation technique for sample preparation tandfonline.comnih.gov. This method achieved a lower limit of quantification (LLOQ) of 1 ng/mL with a linearity range of 1–500 ng/mL for both compounds, using 300 µL of plasma tandfonline.comnih.gov. Detection was performed in positive ionization mode, with MRM transitions for this compound (m/z 377.2 → 234.2) and enalaprilat (m/z 349.1 → 206.1) tandfonline.com. The method demonstrated high sensitivity, specificity, accuracy, precision, and stability, making it suitable for pharmacokinetic and bioequivalence studies tandfonline.comnih.gov.

A rapid and sensitive LC-MS method for this compound and enalaprilat in human plasma involved protein precipitation with perchloric acid mazums.ac.ir. Chromatographic separation was achieved on a C18 column with a mobile phase of methanol:water:formic acid (74:24:2 v/v) at a flow rate of 0.2 mL/min, with each sample chromatographed within 1.25 min mazums.ac.ir. This method exhibited linearity in the range of 0.1–20 ng/mL for both this compound and enalaprilat, with a mean correlation coefficient of ≥0.999 mazums.ac.ir. The LOQ was 0.1 ng/mL, and the LOD was 0.08 ng/mL for both analytes mazums.ac.ir.

Table 2: LC-MS/MS Parameters for this compound and Enalaprilat Quantification

ParameterMethod 1 (this compound & Enalaprilat in Plasma) nih.govMethod 2 (this compound & Enalaprilat in Plasma) tandfonline.comnih.govMethod 3 (this compound & Enalaprilat in Plasma) mazums.ac.ir
Column Hypurity C18 (50 x 4.6 mm, 5 µm)Not specified (C18 implied by context)C18
Mobile Phase IsocraticNot specifiedMethanol:Water:Formic Acid (74:24:2 v/v)
Flow Rate Not specifiedNot specified0.2 mL/min
Detection Mode ESI-LC-MS/MS, Positive MRMLC-MS/MS, Positive Ionization, MRMLC-MS, ESI, Positive Ion, MRM
MRM Transitions (m/z) ENP: 377.10 → 234.20; ENPT: 349.20 → 206.10ENP: 377.2 → 234.2; ENPT: 349.1 → 206.1Not specified (implied by LOQ/LOD)
Run Time 2.0 minNot specified1.25 min
Linearity Range ENP: 0.064-431.806 ng/mL; ENPT: 0.064-431.720 ng/mLENP & ENPT: 1–500 ng/mLENP & ENPT: 0.1–20 ng/mL
LLOQ 0.064 ng/mL (both) nih.gov1 ng/mL (both) tandfonline.comnih.gov0.1 ng/mL (both) mazums.ac.ir

High Performance Thin Layer Chromatography (HPTLC) for Qualitative Analysis

High Performance Thin Layer Chromatography (HPTLC) is a versatile and cost-effective chromatographic technique used for qualitative and quantitative analysis of drug samples, including this compound asiapharmaceutics.info. It offers advantages such as automation, scanning, and minimal sample preparation asiapharmaceutics.info.

For this compound maleate, HPTLC methods have been developed and validated for its determination in pharmaceutical dosage forms, often in combination with other drugs. A stability-indicating HPTLC method for this compound maleate in tablets employed precoated silica (B1680970) gel F254 HPTLC plates researchgate.netresearchgate.net. The mobile phase consisted of a mixture of 1-butanol, glacial acetic acid, and water (12:3:5, v/v) researchgate.netresearchgate.net. Quantitative analysis was performed at a wavelength of 207 nm researchgate.netresearchgate.net. This method demonstrated good linearity (r = 0.998), selectivity, precision, and accuracy researchgate.netresearchgate.net. The method was also found to be stability-indicating, as degradation products were well-resolved from the main this compound peak under stress conditions researchgate.net.

Another HPTLC method for simultaneous determination of this compound maleate and hydrochlorothiazide utilized precoated silica gel 60F254 on aluminum sheets with a mobile phase of ethanol (B145695):toluene (7:3 v/v) sphinxsai.com. Detection was performed at 211 nm. The Rf value for this compound maleate was 0.52 sphinxsai.com. This method showed linearity for this compound maleate in the range of 100-500 ng/mL with a correlation coefficient of 0.999 sphinxsai.com. The LOD and LOQ for this compound maleate were found to be 0.015 µg/mL and 0.047 µg/mL, respectively sphinxsai.com.

HPTLC is valuable for qualitative analysis by comparing Rf values and color intensities of spots with those of standard samples asiapharmaceutics.info. It is also used for fingerprinting of formulations and checking for adulterants asiapharmaceutics.info.

Table 3: HPTLC Method Parameters for this compound Analysis

ParameterMethod 1 (this compound Maleate in Tablets) researchgate.netresearchgate.netMethod 2 (this compound Maleate & Hydrochlorothiazide) sphinxsai.com
Stationary Phase Precoated silica gel F254 HPTLC platesPrecoated silica gel 60F254 on aluminum sheets
Mobile Phase 1-Butanol:Glacial Acetic Acid:Water (12:3:5 v/v)Ethanol:Toluene (7:3 v/v)
Detection Wavelength 207 nm211 nm
Rf Value (this compound) Not explicitly stated for this compound alone0.52
Linearity Range Not explicitly stated for this compound alone100-500 ng/mL
LOD (this compound) 4.58 ng/band researchgate.net0.015 µg/mL
LOQ (this compound) Not explicitly stated for this compound alone0.047 µg/mL

Spectroscopic Characterization and Quantification

Spectroscopic methods offer rapid and efficient means for the characterization and quantification of this compound, providing insights into its purity, concentration, and structural features.

UV Spectrophotometry for Assay Development and Purity Assessment

UV spectrophotometry is a simple, rapid, and sensitive method for the quantitative estimation of this compound maleate in bulk and pharmaceutical dosage forms crpsonline.comfarmaciajournal.comrevistadechimie.rorjptonline.org. The technique relies on the absorption of UV light by the this compound molecule at specific wavelengths.

Several UV spectrophotometric methods have been reported. For instance, this compound maleate dissolved in distilled water exhibits a maximum absorbance at 207 nm crpsonline.com. However, due to potential interference from solvents in the 180-210 nm region, derivatization methods are sometimes employed crpsonline.com. One such method involves the oxidation of this compound maleate with potassium permanganate (B83412) and sulfuric acid, followed by absorbance measurement at 267 nm crpsonline.com. This method obeys Beer's law in the concentration range of 250-500 µg/mL, with a linear regression equation of A = 0.002C - 0.059 (r = 0.999) crpsonline.com.

Another method for this compound maleate involves dissolution in phosphate buffer at pH 4, showing a maximum absorbance at 208 nm farmaciajournal.com. The calibration curve for this method was linear in the range of 1-20 µg/mL, with an LOD of 0.3721 µg/mL and an LOQ of 0.9019 µg/mL farmaciajournal.com.

A spectrophotometric method based on the reduction of iron (III) to iron (II) by this compound maleate, which then reacts with 1,10-phenanthroline (B135089) to form a complex, allows determination at a maximum wavelength of 510 nm rjptonline.org. This method showed linearity between 10-90 µg/mL, with a good correlation coefficient (R² = 0.9993) rjptonline.org.

UV spectrophotometric methods are validated according to ICH guidelines for linearity, sensitivity, precision, and accuracy, and are suitable for routine quantitative analysis and purity assessment in quality control crpsonline.comfarmaciajournal.comrevistadechimie.rorjptonline.org.

Table 4: UV Spectrophotometric Parameters for this compound Analysis

ParameterMethod 1 (Oxidation-based) crpsonline.comMethod 2 (Phosphate Buffer) farmaciajournal.comMethod 3 (Iron Complexation) rjptonline.org
Detection Wavelength 267 nm208 nm510 nm
Linearity Range 250-500 µg/mL1-20 µg/mL10-90 µg/mL
Correlation Coefficient (r or R²) 0.999 crpsonline.comNot specified (linear curve)0.9993 rjptonline.org
LOD Not specified0.3721 µg/mLNot specified
LOQ Not specified0.9019 µg/mLNot specified

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy for Structural Elucidation and Reaction Monitoring

Infrared (IR) and Fourier-Transform Infrared (FT-IR) spectroscopy are powerful tools for the structural elucidation, identification, and reaction monitoring of chemical compounds, including this compound caltech.eduthermofisher.com. These techniques provide characteristic absorption bands corresponding to specific functional groups within the molecule.

For this compound maleate, FT-IR spectroscopy can reveal the presence of key functional groups such as the aromatic ring, carboxylic group, ester group, carbonyl of tertiary amide, amino group, and methyl group researchgate.net. The infrared spectra of this compound maleate show intense and sharp absorption bands corresponding to these groups researchgate.netresearchgate.net.

FT-IR spectroscopy has been utilized to study the solid-state degradation pathways of this compound maleate, particularly the intramolecular cyclization leading to diketopiperazine (DKP) formation researchgate.net. Research using a thermal FT-IR microscopic system revealed new IR peaks at 3250 cm⁻¹ (broad O-H stretching of water) and at 1738 cm⁻¹ and 1672 cm⁻¹ (carbonyl band of DKP), indicating DKP formation researchgate.net. Concurrently, the disappearance of characteristic this compound maleate IR peaks at 3215 cm⁻¹ (secondary amine), 1728 cm⁻¹ (carboxylic acid carbonyl), and 1649 cm⁻¹ (tertiary amide carbonyl stretching) further confirmed the degradation process researchgate.net.

FT-IR is also valuable for monitoring molecular-scale interactions, such as those between this compound maleate and polymers in pharmaceutical formulations, which can influence stability researchgate.net. The technique's ability to provide structural information about intermediates and reaction mechanisms makes it highly useful for understanding chemical transformations unipr.it.

Table 5: Characteristic FT-IR Absorption Bands for this compound Maleate and its Degradation Product (Diketopiperazine) researchgate.net

Functional Group/CompoundWavenumber (cm⁻¹)Observation
This compound Maleate 3215Secondary amine (disappears upon DKP formation)
1728Carboxylic acid carbonyl (disappears upon DKP formation)
1649Tertiary amide carbonyl stretching (disappears upon DKP formation)
Diketopiperazine (DKP) 1738Carbonyl band (new peak)
1672Carbonyl band (new peak)
Water 3250Broad O-H stretching (new peak, indicates DKP formation)

Mass Spectrometry (MS) for Molecular Confirmation and Degradant Identification

Mass spectrometry (MS) is a powerful analytical technique extensively used in the research of this compound for both molecular confirmation and the identification of its degradation products. For molecular confirmation, MS provides precise molecular weight information and characteristic fragmentation patterns that are unique to this compound (C₂₀H₂₈N₂O₅) and its active metabolite, enalaprilat (C₁₈H₂₄N₂O₅) nih.govwikidata.org. This allows researchers to verify the identity and purity of synthesized or isolated this compound.

In degradation studies, MS, particularly coupled with liquid chromatography (LC-MS or LC-MS/MS), is crucial for identifying and characterizing impurities and degradation products that may form under various stress conditions (e.g., acidic, basic, oxidative, thermal, photolytic) google.comnih.govscielo.brscilit.com. This compound is known to degrade into two major products: enalaprilat (a hydrolysis product) and a diketopiperazine (DKP) derivative google.comscielo.brresearchgate.net. For instance, studies have used LC-MS/MS to identify enalaprilat and enalaprilat-DKP as degradants, observing their molecular ions and fragmentation patterns google.com. The ability of MS to provide structural information on these degradants is vital for understanding this compound's stability profile and for developing stability-indicating analytical methods nih.govscielo.br.

Nuclear Magnetic Resonance (NMR) for Stereochemical and Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the stereochemistry and conformational behavior of this compound. This compound, being a complex molecule with chiral centers, can exist in different stereoisomeric forms wikipedia.org. NMR, including ¹H NMR and ¹³C NMR, is used to confirm the absolute configuration of these chiral centers and assess chiral purity acs.orgpillbuys.com.

A notable application of NMR in this compound research is the study of its cis-trans isomerization around the amide bond scielo.brscielo.br. This isomerization is a slow process on the NMR timescale due to the partial double bond character of the amide bond, allowing for the observation of distinct sets of resonances for cis and trans conformers in solution pillbuys.comscielo.brscielo.brnih.gov. For example, ¹H NMR spectra of this compound maleate have confirmed the existence of this cis-trans equilibrium in solution scielo.brscielo.br. Researchers have utilized techniques like COSY and ROESY (Rotating-frame Overhauser Effect Spectroscopy) to assign spectral peaks to specific isomers and to understand their relative proportions and interconversion dynamics scielo.brscielo.br. This conformational flexibility can be significant for its interaction with biological targets, such as ACE. NMR titration studies have also been employed to investigate the complexation of this compound maleate with cyclodextrins, revealing changes in chemical shifts that indicate inclusion complex formation and helping to determine stoichiometry and the mode of penetration scielo.brscielo.br.

Enzyme Kinetic Analytical Methodologies for Inhibition Studies

This compound functions as an angiotensin-converting enzyme (ACE) inhibitor, with its active metabolite, enalaprilat, competitively inhibiting ACE to prevent the conversion of angiotensin I to angiotensin II nih.govmims.comebi.ac.uk. Enzyme kinetic analytical methodologies are fundamental for characterizing this inhibitory action.

Common approaches involve spectrophotometric or fluorometric assays where ACE activity is measured by monitoring the cleavage of a synthetic substrate, such as hippuryl-L-histidyl-L-leucine (HHL) researchgate.netmdpi.comahajournals.org. The product, hippuric acid (HA), can be detected by UV-Vis spectrophotometry or through HPLC-UV/MS researchgate.netmdpi.com. The extent of enzyme inhibition by enalaprilat is then determined by comparing the reaction rate in the presence and absence of the inhibitor.

Key kinetic parameters, such as the inhibition constant (Ki) and half-maximal inhibitory concentration (IC₅₀), are determined from these studies ebi.ac.ukmdpi.comspringermedizin.de. For instance, some studies determine the IC₅₀ value as the peptide concentration required to reduce 50% of ACE activity mdpi.comspringermedizin.de. Lineweaver-Burk plots are frequently used to analyze the inhibition mechanism (e.g., competitive, non-competitive, uncompetitive) by varying substrate concentrations with and without the inhibitor mdpi.comahajournals.orgspringermedizin.de. Research has shown that enalaprilat, like other ACE inhibitors, can exhibit slow tight-binding inhibition kinetics ebi.ac.uk. Kinetic studies with enalaprilat have also investigated its dissociation half-time from ACE, which can influence the duration of functional ACE inhibition nih.gov. For example, the half-time for the dissociation of [³H]enalaprilat from hamster ventricular ACE was found to be 4.5 minutes nih.gov.

Method Validation and Quality Control in Research Settings

In research settings, particularly for analytical methods applied to chemical compounds like this compound, rigorous method validation and robust quality control procedures are paramount to ensure the reliability, accuracy, and reproducibility of experimental data. Method validation involves a systematic process to confirm that an analytical procedure is suitable for its intended purpose. For this compound, this typically adheres to guidelines such as those from the International Conference on Harmonisation (ICH) researchgate.netwisdomlib.orgjchr.org.

Key validation parameters include:

Linearity: Demonstrating a proportional relationship between the analytical response and the concentration of this compound over a defined range. For instance, RP-HPLC methods for this compound have shown excellent linearity with correlation coefficients (r²) typically above 0.999 across relevant concentration ranges researchgate.netwisdomlib.orgjchr.orgscholarsresearchlibrary.comnih.gov.

Accuracy: Assessing the closeness of measured values to the true values. Recovery studies are commonly performed, with reported recovery percentages for this compound often ranging from 98% to over 100%, indicating high accuracy researchgate.netwisdomlib.orgjchr.orgscholarsresearchlibrary.comnih.gov.

Precision: Evaluating the reproducibility of results under the same conditions (repeatability) and different conditions (intermediate precision). Low relative standard deviation (RSD) values (e.g., <5%) are indicative of good precision for this compound analysis scholarsresearchlibrary.comnih.gov.

Specificity/Selectivity: Ensuring that the method can accurately measure this compound in the presence of other components, such as its degradation products or excipients. Stability-indicating methods are developed to separate this compound from its known degradants like enalaprilat and diketopiperazine derivatives scielo.brresearchgate.netwisdomlib.org.

Limit of Detection (LOD) and Limit of Quantification (LOQ): Determining the lowest concentration of this compound that can be reliably detected and quantified, respectively researchgate.netscholarsresearchlibrary.comnih.gov. For this compound, LOD and LOQ values can be as low as 0.021% and 0.062%, respectively, in some HPLC methods researchgate.net.

Robustness: Assessing the method's ability to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate, temperature) wisdomlib.orgjchr.org.

Quality control (QC) in research settings involves the routine application of validated methods, use of certified reference standards, and implementation of system suitability tests to monitor the performance of analytical equipment and procedures scholarsresearchlibrary.com. Regular calibration, maintenance of instruments, and participation in inter-laboratory comparison programs further contribute to the generation of high-quality, reliable research data for this compound.

Theoretical and Computational Studies on Enalapril

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are powerful computational tools used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. For enalapril (B1671234), these simulations primarily focus on its active metabolite, enalaprilat (B1671235), and its interaction with the Angiotensin-Converting Enzyme (ACE).

Enalaprilat, the active form of this compound, binds to the Angiotensin-Converting Enzyme (ACE) through a direct interaction with the zinc ion located in the enzyme's active site. This interaction is mediated by the C4-carboxylate group of enalaprilat. nih.gov The formation of the receptor-ligand complex is stabilized by a combination of hydrogen bonds, hydrophobic interactions, and electrostatic forces. itmedicalteam.pl

Specific hydrogen bonding interactions have been identified, including those between the proline terminal carboxylate oxygen (O9) of enalaprilat and residues such as Lys511 and Tyr520 within the ACE binding pocket. nih.gov Additionally, the other carboxylate oxygen (O8) of enalaprilat forms hydrogen bonds with solvent water molecules. nih.gov Computational studies have highlighted the involvement of various ACE active site residues in interactions with this compound and its analogs, including GLN 281, HIS 383, GLU 384, LYS 511, ARG 522, and TYR 523. itmedicalteam.pl

Molecular docking studies are frequently employed to assess the binding affinity of this compound in comparison to other ACE inhibitors or novel compounds. For instance, this compound has been reported to exhibit a binding affinity of -7.0 kcal/mol with the ACE protein in some computational analyses. nih.gov In other studies, this compound showed a dock score of -6.9442, with certain newly designed ligands demonstrating superior binding scores. itmedicalteam.pl These computational methods, including molecular dynamics simulations and docking, provide atomic-level details regarding inhibitor binding kinetics and energetics, which are vital for the rational design of new ACE inhibitors with enhanced potency and selectivity. nih.gov The binding of enalaprilat and lisinopril (B193118) to ACE has also served as a basis for quantum mechanical/molecular mechanical (QM/MM) simulations to establish the structure of the Michaelis complex. nih.gov

Table 1: Comparative Binding Energies of this compound and Selected Ligands with ACE

LigandBinding Energy (kcal/mol)Citation
This compound-7.0 nih.gov
This compound-6.9442 (Dock Score XP GScore) itmedicalteam.pl
Quercetin-8.5 nih.gov
Ligand 4 (Novel ACEI Analog)-10.31 (Dock Score XP GScore) itmedicalteam.pl
Lisinopril-8.65 rsc.org

Conformational analysis investigates the three-dimensional shapes that a molecule can adopt, which is crucial for understanding its interaction with biological targets. For this compound maleate (B1232345), studies on its two crystalline polymorphic forms (Form I and Form II) indicate that the conformations of their main peptide chains remain largely unchanged. researchgate.net These specific conformations are considered essential for their binding to the active sites of the angiotensin-converting enzyme. researchgate.net

Computational methods are extensively utilized to identify and characterize potential binding sites on proteins. These methods can be broadly categorized into geometric algorithms that detect concave invaginations, approaches based on energetic considerations, and techniques that account for the dynamics of protein structures. nih.gov Given that ligands may interact with specific protein conformations, and docking into a static protein structure can be misleading, advanced computational tools like molecular dynamics and molecular mechanics are employed to simulate and evaluate the protein's conformational space. nih.gov This allows for a more accurate representation of the binding process.

Furthermore, interaction fingerprints (IFPs) analysis is a valuable method for identifying recurrent chemical interactions between ligands and the binding sites of ACE. mdpi.com This analysis provides plots that highlight the specific residues involved in ligand binding and can guide docking experiments, particularly in the search for selective natural components or novel drug candidates. mdpi.com

Quantum Chemical Calculations

Quantum chemical calculations provide a deeper understanding of the electronic structure and reactivity of this compound, delving into the fundamental quantum mechanical principles governing its behavior.

Quantum chemical calculations, often performed using Density Functional Theory (DFT) with various functionals (e.g., B3LYP, M06-2X, ωB97XD) and basis sets (e.g., 6-311++G(d,p), 6-311++G**), are instrumental in predicting the electronic structure properties and reactivity of this compound. nih.govresearchgate.net A key aspect of these calculations is the analysis of Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rsc.orgresearchgate.netchemrxiv.orgijcce.ac.irmdpi.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity; a larger gap generally correlates with higher stability and lower reactivity. mdpi.com These orbitals are fundamental for understanding molecular electronic behavior, reactivity, stability, and optical properties. rsc.orgchemrxiv.orgijcce.ac.irmdpi.com

For this compound, excitation electronic analysis has revealed specific wavelength absorption characteristics. The order of absorption wavelengths in different phases is typically observed as gas > chloroform (B151607) > ethanol (B145695) > water, corresponding to approximately 229.19 nm, 228.81 nm, 228.85 nm, and 229.03 nm, respectively. researchgate.net The transition assignments for this compound in these studies primarily correspond to π → π* Frank-Condon local excitations. researchgate.net this compound has demonstrated the highest oscillator strength among similar compounds studied in various phases, although its light-harvesting efficiency (LHE) can vary. researchgate.net Beyond HOMO-LUMO energies, quantum chemical calculations also enable the derivation of global reactivity descriptors such as electronegativity, chemical hardness, global softness, and electrophilicity, which are crucial for predicting chemical behavior. ijcce.ac.irmdpi.com

Table 2: this compound Electronic Structure Properties (Example)

PropertyValue (this compound)UnitCitation
HOMO Energy (in chloroform)-0.182999eV rsc.org
LUMO Energy (in chloroform)-0.102772eV rsc.org
HOMO-LUMO Gap (in chloroform)0.0802274eV rsc.org
Wavelength Absorption (Gas)229.19nm researchgate.net
Wavelength Absorption (Chloroform)228.81nm researchgate.net
Wavelength Absorption (Ethanol)228.85nm researchgate.net
Wavelength Absorption (Water)229.03nm researchgate.net

Note: The HOMO/LUMO values are from a study comparing this compound with other compounds (cissamaline, cissamanine, cissamdine) and are indicative of general electronic properties, not necessarily absolute values for pure this compound in isolation. rsc.org

Charge transfer processes within solid-state systems, particularly for this compound maleate, are significantly influenced by the intricate network of hydrogen bonds present in its polymorphic forms. nih.govresearchgate.netresearchgate.net These processes are critical for understanding the solid-state stability and degradation pathways of the compound, especially when exposed to environmental factors such as high humidity, temperature, or pH changes. nih.govresearchgate.netresearchgate.net

Molecular dynamics simulations, such as Car-Parrinello molecular dynamics utilizing the Verlet algorithm, are employed to investigate the transfer of protons (H+) between this compound and maleate molecules. nih.govresearchgate.netresearchgate.net Electronic structural analysis has revealed that the N1-H∙∙∙O7 interaction in this compound maleate exhibits a partially covalent character. nih.govresearchgate.net Furthermore, molecular dynamics studies have indicated that the position of hydrogen on the maleate molecule plays a role in the stability of the solid form: a decentralized hydrogen can drive decomposition through charge transfer, whereas a centered hydrogen contributes to stabilization. nih.govresearchgate.net These computational insights are crucial for predicting and mitigating degradation in pharmaceutical formulations.

Vibrational spectra simulation, particularly using Terahertz (THz) spectroscopy, is a powerful and non-destructive technique for the characterization of solid-state pharmaceuticals and the identification of crystalline drug polymorphs. acs.orgnih.govsci-hub.seresearchgate.net THz spectroscopy probes low-frequency vibrations, typically in the sub-3 THz (sub-100 cm⁻¹) range, which are highly sensitive to both intermolecular and intramolecular interactions within molecular solids. acs.orgnih.govsci-hub.seresearchgate.netsyracuse.edu

Quantum mechanical solid-state simulations of crystal structures and lattice vibrations, often employing periodic boundary conditions and solid-state Density Functional Theory (DFT), are essential for the unambiguous assignment of observed spectral features. acs.orgnih.govsci-hub.seresearchgate.netsyracuse.edu These simulations not only aid in spectral interpretation but also provide valuable insights into the conformational and cohesion energies that contribute to the stability of different polymorphs. nih.govsci-hub.se For this compound maleate, computational studies combined with THz spectroscopy have shown that the Form II polymorph is more stable than Form I under ambient conditions, a stability attributed to a greater intermolecular cohesion energy. nih.govsci-hub.se Despite the complex nature of low-frequency vibrational motions, these simulations significantly enhance the understanding of THz spectra and the physical properties of molecular crystals. acs.orgnih.govsci-hub.sesyracuse.edu

Molecular Dynamics Simulations for Dynamic Behavior and Stability

Molecular dynamics (MD) simulations are powerful computational tools used to investigate the dynamic behavior and stability of chemical compounds at an atomic level. For this compound, MD simulations have provided insights into its structural integrity and interactions, particularly when formulated as this compound maleate. This compound maleate is an ethyl ester prodrug with two crystalline forms, where a network of hydrogen bonds significantly influences its solid-state stability, charge transfer processes, and degradation reactions under varying conditions of humidity, temperature, and pH researchgate.netnih.gov.

Computational procedures have employed methods such as supramolecular arrangement analysis using Hirshfeld surface and quantum theory of atoms in molecules. Electronic structure properties are calculated using hybrid functionals (e.g., M06-2X with 6-311++G** base function) to enhance the description of hydrogen atoms in intermolecular interactions. Car-Parrinello molecular dynamics, utilizing the Verlet algorithm, has been applied to simulate proton (H+) charge transfer between this compound and maleate molecules researchgate.netnih.gov.

Research indicates that the maleate component impacts the structural stability of this compound maleate in the solid state. Electronic structural analysis revealed a partially covalent character for the N1-H∙∙∙O7 interaction. MD simulations have demonstrated that a decentralized hydrogen on the maleate moiety can drive decomposition via a charge transfer process, whereas a centered hydrogen contributes to stabilization. These simulations effectively illustrate the charge transfer process and the mobility of the proton between this compound and maleate molecules, providing a detailed understanding of the compound's stability profile researchgate.netnih.govresearchgate.net.

Physiologically Based Pharmacokinetic (PBPK) Modeling

Physiologically Based Pharmacokinetic (PBPK) modeling is a valuable computational approach for predicting the absorption, distribution, metabolism, and excretion (ADME) of drugs within the body. For this compound, PBPK models have been extensively developed to characterize its pharmacokinetics and that of its active metabolite, enalaprilat mdpi.comresearchgate.netgithub.com. These models integrate drug-specific physicochemical properties (e.g., molecular weight, lipophilicity, clearance, solubility, intestinal permeability) with physiological parameters (e.g., organ volumes, blood flows, enzyme expression levels) to simulate drug concentration-time profiles in various tissues and fluids mdpi.comresearchgate.netpaganz.orgfrontiersin.orgresearchgate.net.

A coupled dynamic parent-metabolite PBPK model has been developed for this compound and enalaprilat, often linked with models of the Renin-Angiotensin-Aldosterone System (RAAS) to explore the drug's impact on hormonal pharmacodynamics researchgate.netfrontiersin.orgfrontiersin.orgnih.gov. This integrated approach allows for a simultaneous representation of the prodrug-to-metabolite conversion and the drug's effect on hormone levels, offering detailed mechanistic insights into the RAAS cascade and its inhibition researchgate.netfrontiersin.orgfrontiersin.org. Such models are crucial for understanding drug interactions and predicting clinical endpoints like blood pressure researchgate.netfrontiersin.org.

PBPK models for this compound have been developed in various software platforms, including SIMCYP® and open-source formats like SBML, facilitating their use and validation against clinical data mdpi.comgithub.compaganz.orglivermetabolism.com. These models investigate the influence of factors such as renal impairment, hepatic impairment, and changes in carboxylesterase 1 (CES1) activity on this compound and enalaprilat pharmacokinetics, showing good agreement with observed data across different conditions livermetabolism.com.

Age-Specific Parameter Incorporation in Pharmacokinetic Models

The pharmacokinetics of this compound and enalaprilat can differ significantly across pediatric age groups due to developmental changes in physiological parameters that affect ADME processes mdpi.comresearchgate.neteur.nl. PBPK modeling is particularly useful for incorporating age-specific parameters to predict drug exposure in children, especially where clinical data are sparse mdpi.comeur.nl.

Studies have shown that allometric scaling applied to volume of distribution (V/f) and clearance (CL/f) parameters, along with maturation functions, can significantly account for the maturation of age-related elimination pathways page-meeting.org. For instance, population estimates for this compound and enalaprilat in pediatric patients have been derived, as shown in the table below page-meeting.org:

ParameterThis compound (L)Enalaprilat (L)
V/f (Volume of Distribution / Bioavailability)79.1605
CL/f (Clearance / Bioavailability)84.3 mL/min17.5 mL/min

Note: V/f and CL/f represent the volume of distribution and clearance, respectively, adjusted for bioavailability.

Advanced Distribution and Absorption Modeling (ADAM)

The Advanced Distribution and Absorption Model (ADAM) is a component often integrated into PBPK models to specifically address the complex processes of drug absorption from the gastrointestinal tract and its subsequent distribution within the body mdpi.com. ADAM models account for factors influencing oral absorption, including gastric emptying time, small and large intestinal transit times, and intestinal surface area, which are all subject to developmental differences in pediatric populations mdpi.comeur.nl.

For this compound, ADAM has been utilized within PBPK frameworks to model its absorption mdpi.comresearchgate.net. This detailed absorption modeling is crucial for prodrugs like this compound, which are rapidly absorbed and then converted to their active metabolite, enalaprilat, primarily in the liver by carboxylesterase 1 (CES1) livermetabolism.comnih.gov. The accurate prediction of oral drug absorption is increasingly relevant in pharmaceutical development, and ADAM contributes to this by mechanistically describing ADME processes from preclinical in vitro and in vivo data researchgate.neteur.nl.

Agent-Based Modeling of Physiological Systems Under Pharmacological Intervention

While direct agent-based modeling (ABM) studies focusing solely on this compound were not prominently found in the search results, the concept of ABM is relevant for simulating complex physiological systems and their responses to pharmacological interventions. ABM involves creating individual "agents" (e.g., cells, organs, or even molecules) that interact with each other and their environment according to predefined rules. This bottom-up approach can capture emergent behaviors of a system that are not apparent from studying individual components in isolation.

In the context of this compound, an ACE inhibitor, ABM could theoretically be applied to model the intricate interactions within the Renin-Angiotensin-Aldosterone System (RAAS) at a more granular level than traditional compartmental models. For example, agents could represent different cell types involved in RAAS regulation (e.g., juxtaglomerular cells secreting renin, endothelial cells expressing ACE) or even individual hormone molecules (e.g., angiotensin I, angiotensin II, aldosterone). Simulating the behavior of these agents and their responses to enalaprilat's inhibition of ACE could provide a dynamic, spatiotemporal understanding of how the drug modulates blood pressure and fluid balance. This approach could offer insights into variability in drug response among individuals or the development of adaptive physiological changes over time under chronic this compound therapy.

Theoretical Analysis of Transport Phenomena Across Biological Membranes

Theoretical analysis of transport phenomena across biological membranes is crucial for understanding how this compound moves throughout the body, including its absorption, distribution, and excretion. This compound is a prodrug that is absorbed from the gastrointestinal tract and then hydrolyzed to enalaprilat livermetabolism.com.

Studies on the permeability of this compound maleate through semipermeable membranes in vitro have been conducted using diffusion chambers to assess its potential for transdermal therapeutic systems silae.it. These studies investigate the steady-state flux rate and permeability coefficient, which characterize the drug's ability to overcome membrane barriers silae.it. For this compound maleate, results indicate a high potential for overcoming membrane barriers, predicting good permeability through human skin silae.it.

The transport of this compound and its active metabolite, enalaprilat, across biological membranes is influenced by various transporters. For instance, organic anion transporting polypeptide-1B1 (OATP1B1) is known to transport this compound into hepatocytes nih.gov. While angiotensin-converting enzyme (ACE) inhibitors are often considered substrates for H+/peptide transporters (PEPT1 and PEPT2), systematic investigations have shown that this compound, lisinopril, and captopril (B1668294) exhibit very weak affinity or lack of interaction with these transporters, suggesting that peptide transporters may not primarily control their intestinal absorption or renal reabsorption researchgate.net.

Theoretical analyses have also been applied to understand this compound's effects on specific biological membranes, such as the glomerular membrane in the kidney. For example, studies using theoretical analysis of dextran-sieving profiles indicated that this compound lowered the radius of the largest membrane pores in the glomerulus, enhancing its size-selective function nih.govnih.gov. This effect was observed to be independent of glomerular hemodynamic changes, suggesting a direct action on the intrinsic glomerular membrane properties nih.gov.

The permeability coefficient (Kp) for this compound maleate has been observed to vary between 0.34 and 0.44 cm/h in in vitro permeability studies, indicating its membrane transport characteristics silae.it.

Data Tables

Table 1: Key Pharmacokinetic Parameters of this compound and Enalaprilat in Pediatric Patients (Population Estimates)

ParameterThis compoundEnalaprilatUnit
Volume of Distribution (V/f)79.1605L
Clearance (CL/f)84.317.5mL/min
Source: page-meeting.org

Table 2: Permeability Characteristics of this compound Maleate through Semi-Permeable Membrane (In Vitro)

Initial Concentration (mg/mL)Steady-State Flux (Is) (µg/cm²/h)Diffusion Delay Time (min)Permeability Coefficient (Kp) (cm/h)
10~1.07.20.34 - 0.44
20~2.09.00.34 - 0.44
30~3.018.60.34 - 0.44
40~4.683.0 (1 hr 23 min)0.34 - 0.44
Source: silae.it (Approximate values derived from text)

Prodrug Design Principles and Biotransformation Research

Rationale Behind Enalapril (B1671234) as a Prodrug Concept

The primary rationale for developing this compound as a prodrug stems from the inherent biopharmaceutical challenges associated with its active form, enalaprilat (B1671235). Enalaprilat is a potent inhibitor of ACE, but its high polarity and specific transport characteristics render it poorly absorbed from the gastrointestinal (GI) tract following oral administration, leading to extremely low oral bioavailability researchgate.netwikipedia.orgnih.gov. This poor absorption would necessitate intravenous administration for therapeutic effect, limiting its utility for chronic oral therapy.

To circumvent the poor oral absorption of enalaprilat, a key strategy employed in this compound's design was the incorporation of an ethyl ester promoiety researchgate.netwikipedia.org. This esterification of enalaprilat with ethanol (B145695) yields this compound, a less polar and more lipophilic compound wikipedia.orgwikipedia.org. The increased lipophilicity of this compound facilitates its absorption across the lipid-rich membranes of the gastrointestinal tract, significantly enhancing its oral bioavailability. Following oral administration, this compound is approximately 60% absorbed nih.govfda.govjscimedcentral.com.

The transformation from enalaprilat to this compound effectively improves the drug's absorption profile without compromising the pharmacological activity of its active metabolite. This is a classic example of a prodrug strategy where a temporary chemical modification improves absorption characteristics.

Table 1: Comparative Physicochemical and Absorption Characteristics of this compound and Enalaprilat

CharacteristicThis compoundEnalaprilat
Chemical ClassDicarboxylic acid monoester, prodrugDicarboxylic acid, active metabolite
PolarityLess polarHigh polarity researchgate.netwikipedia.org
LipophilicityHigherLower
Oral AbsorptionApproximately 60% absorbed nih.govfda.govjscimedcentral.comPoorly absorbed from GI tract researchgate.netwikipedia.orgnih.govfda.gov
Route of AdministrationOral (as maleate (B1232345) salt) fda.govnih.govIntravenous (when oral therapy impractical) nih.gov

Enzymatic Hydrolysis Mechanisms to Yield Enalaprilat

Upon absorption into the systemic circulation, this compound undergoes rapid biotransformation to its active metabolite, enalaprilat, primarily through enzymatic hydrolysis fda.govnih.govmims.compatsnap.com. This conversion is predominantly catalyzed by carboxylesterase 1 (CES1), an esterase primarily located in the liver researchgate.netjscimedcentral.compatsnap.comresearchgate.net. The hydrolysis reaction cleaves the ethyl ester bond, releasing the free carboxylic acid group of enalaprilat.

Research indicates that this compound is rapidly hydrolyzed, with peak plasma concentrations of enalaprilat typically occurring within 3 to 4.5 hours after oral administration of this compound maleate wikipedia.orgfda.govmims.com. While CES1 is the primary enzyme responsible, other esterases may also contribute to this biotransformation wikipedia.org. The efficiency of this enzymatic conversion is critical for the therapeutic action of this compound, as enalaprilat is the compound responsible for inhibiting ACE and subsequently lowering blood pressure nih.govpatsnap.com.

Factors Influencing Prodrug Biotransformation Kinetics and Efficiency

Renal Impairment: Enalaprilat is primarily eliminated via the kidneys, with more than 90% of a given dose recovered in the urine as unchanged drug wikipedia.orgnih.gov. Consequently, impaired renal function, particularly a creatinine (B1669602) clearance of less than 20-30 mL/min, leads to significant accumulation of enalaprilat, necessitating dosage adjustments to prevent excessive drug exposure wikipedia.orgnih.govnih.govlivermetabolism.com.

Hepatic Impairment: Since the liver is the primary site for the enzymatic hydrolysis of this compound to enalaprilat via CES1, hepatic impairment can affect the efficiency of this biotransformation livermetabolism.com. While this compound is rapidly absorbed, its conversion rate can be altered in individuals with compromised liver function.

Genetic Variations: Polymorphisms in the genes encoding metabolizing enzymes, such as CES1, can influence this compound's pharmacokinetics. For instance, specific variants in the CES1 gene (e.g., rs71647871) have been shown to affect this compound pharmacokinetics and the resulting enalaprilat concentrations in plasma researchgate.netlivermetabolism.comnih.gov. Such genetic differences can lead to variability in drug response among individuals.

Age: Studies have indicated that healthy elderly individuals may exhibit reduced elimination of enalaprilat, potentially leading to increased systemic concentrations wikipedia.orglivermetabolism.com. This suggests that age-related physiological changes can impact prodrug biotransformation and elimination.

Drug-Drug Interactions: Co-administration of other medications can influence the activity of esterases or drug transporters involved in this compound and enalaprilat disposition. For example, drugs that inhibit or induce CES1 activity, or affect transporters like Multidrug Resistance-Associated Protein 4 (MRP4) which mediates basolateral efflux of enalaprilat, can modulate systemic enalaprilat concentrations and thus this compound's efficacy livermetabolism.comnih.gov.

These factors underscore the complexity of prodrug biotransformation and highlight the importance of individualized patient assessment in optimizing this compound therapy.

Intermolecular Interactions and Formulation Research

Solid-State Stability and Polymorphism Studies of Enalapril (B1671234) Maleate (B1232345)

This compound maleate exists in two known crystalline forms, Form I and Form II researchgate.netucl.ac.ukresearchgate.netnih.gov. Both polymorphs are characterized by a network of hydrogen bonds that play a significant role in their solid-state stability, charge transfer processes, and degradation reactions, especially when exposed to high humidity, temperature, or pH changes researchgate.netresearchgate.netnih.gov. While this compound maleate alone exhibits temperature stability under dry or varying humidity conditions, it becomes unstable when incorporated into a tablet matrix and exposed to similar conditions akjournals.comrjpbcs.com. Degradation of this compound maleate can lead to the formation of enalaprilat (B1671235) through hydrolysis and diketopiperazine (DKP) via intramolecular cyclization akjournals.comresearchgate.nethistorymedjournal.com. The degradation pathway is pH-dependent; this compound diketopiperazine is the main degradation product in acidic matrices or when the drug is not mixed with excipients, whereas enalaprilat is predominant in basic matrices akjournals.comhistorymedjournal.comnih.gov.

Studies have shown that Form II of this compound maleate is generally considered more stable than Form I under ambient conditions researchgate.netnih.govsci-hub.senih.gov. This enhanced stability is attributed to a greater intermolecular cohesion energy in Form II compared to Form I researchgate.netnih.govsci-hub.senih.gov. Despite Form II being thermodynamically more stable, it has been reported to be more prone to degradation to the diketopiperazine derivative in certain tablet formulations scielo.brjocpr.comjetir.org.

Table 1: Properties of this compound Maleate Polymorphs

PropertyForm IForm IIReference
Relative StabilityLess stable under ambient conditionsMore stable under ambient conditions researchgate.netnih.govsci-hub.senih.gov
Cohesion EnergyLowerGreater researchgate.netnih.govsci-hub.senih.gov
Degradation SusceptibilityLess prone to DKP degradation in tabletsMore prone to DKP degradation in some tablets scielo.brjocpr.comjetir.org
Crystal StructureMonoclinic, Space Group P21Orthorhombic, Space Group P2(1)2(1)2(1) ucl.ac.ukresearchgate.netnih.gov

Influence of Counterions on Crystalline Stability and Charge Transfer Processes

The maleate counterion plays a crucial role in the structural stability of this compound maleate in the solid state researchgate.netnih.gov. Research indicates a partially covalent character for the N1-H···O7 interaction within the this compound maleate structure nih.gov. Molecular dynamics studies have shown that a decentralized hydrogen on the maleate can drive decomposition through a charge transfer process, while a centered hydrogen contributes to stabilization researchgate.netnih.gov.

The crystalline stability of this compound maleate can be significantly influenced by the presence of other counterions or basic compounds. For instance, reacting this compound maleate with alkaline sodium compounds like sodium bicarbonate (NaHCO3) or sodium carbonate (Na2CO3) can yield this compound sodium and disodium (B8443419) maleate, leading to increased thermal stability of the drug akjournals.comrjpbcs.comnih.govrjpbcs.com. Similarly, reaction with magnesium oxide (MgO) can form magnesium salts of this compound and maleic acid, also enhancing stability akjournals.com. The addition of maleic acid as an excipient has also been shown to stabilize this compound maleate formulations, even in the presence of otherwise incompatible excipients like magnesium stearate (B1226849) google.com. Furthermore, complexation with beta-cyclodextrin (B164692) has been demonstrated to enhance the solid-state stability of this compound maleate by preventing significant drug-excipient interactions and inhibiting the formation of this compound diketopiperazine conicet.gov.argoogle.com.

Drug-Excipient Compatibility and Interaction Research

This compound maleate is known to be chemically unstable when mixed with many commonly used pharmaceutical excipients, posing a significant challenge in formulating stable solid oral dosage forms akjournals.comresearchgate.netrjpbcs.comhistorymedjournal.comconicet.gov.ar. Unanticipated interactions between the drug and excipients can lead to changes in the physicochemical stability of the drug researchgate.net.

Assessment of Chemical Interactions with Pharmaceutical Excipients

Forced degradation studies and binary mixture assessments are routinely conducted to evaluate the compatibility of this compound maleate with various pharmaceutical excipients historymedjournal.comijpar.comnih.gov. These studies have identified several excipients that promote the degradation of this compound maleate:

Colloidal silicon dioxide (SiO2) : Incompatibility has been detected akjournals.comrjpbcs.comrjpbcs.comresearchgate.net.

Microcrystalline cellulose (B213188) (MCC) : Known to cause degradation, possibly by weakly adsorbing this compound maleate and leading to a loss of drug crystallinity researchgate.netrjpbcs.comgoogle.comconicet.gov.ar.

Lactose : Shows incompatibility rjpbcs.comgoogle.com.

Magnesium stearate (MgSt) : An alkaline excipient that promotes diketopiperazine formation and is generally incompatible researchgate.netrjpbcs.comgoogle.comconicet.gov.arresearchgate.netfarmaciajournal.com.

Sodium starch glycolate (B3277807) (SSG) : Exhibits a destabilizing effect, leading to loss of this compound maleate crystallinity at the contact surface and subsequent decomposition to diketopiperazine, modulated by moisture and environmental pH researchgate.nethistorymedjournal.comgoogle.comconicet.gov.arresearchgate.net.

Croscarmellose sodium : Reported to be incompatible researchgate.netgoogle.comconicet.gov.ar.

Dibasic calcium phosphate (B84403) and Tribasic calcium phosphate : Also reported as incompatible google.comconicet.gov.ar.

Crospovidone : Can lead to degradation google.comconicet.gov.ar.

The degradation of this compound maleate in the presence of excipients is often linked to the excipient's water sorption capacity and crystallinity, with materials having higher water sorption and lower crystallinity presenting more reactive particle surfaces nih.gov. The formation of a condensation layer on the excipient surface is believed to be responsible for this degradation nih.gov.

Conversely, certain excipients and approaches have been found to improve the stability of this compound maleate:

Sodium bicarbonate (NaHCO3) : Reacting this compound maleate with NaHCO3 increases its thermal stability by forming this compound sodium salt akjournals.comrjpbcs.comnih.govrjpbcs.comresearchgate.net.

Maleic acid : Its inclusion as an excipient can significantly reduce the degradation rate of this compound maleate google.com.

Stearic acid (SA) : Reduces the formation of diketopiperazine and enalaprilate in microcrystalline cellulose pellets containing this compound maleate nih.gov.

Eudragit® E PO : A stabilizing molecular interaction between this compound maleate and this polymer has been identified, allowing for extrusion at lower temperatures and preventing thermal degradation mdpi.com.

Beta-cyclodextrin (β-CD) : Complexation with β-CD enhances stability by reducing the mobility of this compound maleate molecules and limiting nucleophilic reactions, preventing drug-excipient interactions and the formation of diketopiperazine conicet.gov.argoogle.com.

Table 2: Drug-Excipient Compatibility with this compound Maleate

Excipient ClassSpecific ExcipientCompatibility/EffectReference
Incompatible/Degrading Colloidal Silicon DioxideIncompatibility detected, causes degradation akjournals.comrjpbcs.comrjpbcs.comresearchgate.net
Microcrystalline CelluloseCauses degradation, loss of crystallinity researchgate.netrjpbcs.comgoogle.comconicet.gov.ar
LactoseIncompatible rjpbcs.comgoogle.com
Magnesium StearatePromotes DKP formation, generally incompatible researchgate.netrjpbcs.comgoogle.comconicet.gov.arresearchgate.netfarmaciajournal.com
Sodium Starch GlycolateDestabilizing, causes loss of crystallinity, DKP formation researchgate.nethistorymedjournal.comgoogle.comconicet.gov.arresearchgate.net
Croscarmellose SodiumIncompatible researchgate.netgoogle.comconicet.gov.ar
Dibasic Calcium PhosphateIncompatible google.comconicet.gov.ar
Tribasic Calcium PhosphateIncompatible google.comconicet.gov.ar
CrospovidoneCan lead to degradation google.comconicet.gov.ar
Compatible/Stabilizing Sodium BicarbonateIncreases thermal stability, forms this compound sodium salt akjournals.comrjpbcs.comnih.govrjpbcs.comresearchgate.net
Maleic AcidReduces degradation rate google.com
Stearic AcidReduces DKP and enalaprilate formation nih.gov
Eudragit® E POStabilizing molecular interaction, prevents thermal degradation mdpi.com
Beta-cyclodextrinEnhances solid-state stability, inhibits DKP formation conicet.gov.argoogle.com
DisaccharidesMore stable in presence of nih.gov
CellulosesMore stable in presence of nih.gov
StarchesMore stable in presence of nih.gov

Spectroscopic and Thermal Analysis in Compatibility Studies

Spectroscopic and thermal analysis techniques are indispensable tools for assessing drug-excipient compatibility and understanding the solid-state behavior of this compound maleate.

Differential Scanning Calorimetry (DSC) : Widely used to investigate solid-state interactions, DSC can detect changes in melting points or the appearance/disappearance of endothermic/exothermic peaks, indicating compatibility or incompatibility akjournals.comconicet.gov.arijpar.comresearchgate.netjapsonline.comresearchgate.net. For this compound maleate, DSC analysis of drug-excipient mixtures can reveal negligible changes in the drug's melting point if compatible, or shifts and broadening if interactions occur ijpar.comjapsonline.com.

Thermogravimetric Analysis (TGA) : TGA measures weight changes as a function of temperature, providing insights into thermal stability and decomposition processes akjournals.comconicet.gov.arresearchgate.netfarmaciajournal.com. TGA studies have been used to evaluate the thermal stabilization methods for this compound maleate, such as its reaction with sodium bicarbonate or magnesium oxide akjournals.com.

Fourier Transform Infrared (FTIR) Spectroscopy : FTIR spectroscopy is used to establish physicochemical compatibility by identifying changes in characteristic absorption peaks, which can indicate chemical interactions, complex formation, or salt formation ijpar.commdpi.comjapsonline.comresearchgate.netirjmets.comwjpls.orgturkjps.org. Studies on this compound maleate formulations have shown that the appearance of characteristic absorption peaks of the pure drug without significant shifts suggests no chemical interaction with polymers or excipients japsonline.comresearchgate.netwjpls.orgturkjps.org.

Raman Spectroscopy : Similar to FTIR, Raman spectroscopy provides vibrational information that can be used to characterize polymorphs and detect drug-excipient interactions ucl.ac.ukresearchgate.netnih.gov.

Nuclear Magnetic Resonance (NMR) Spectroscopy : Solid-state NMR, particularly 13C NMR, is used to characterize polymorphs and understand their structural similarities ucl.ac.ukresearchgate.netnih.govconicet.gov.arijpar.com.

X-ray Powder Diffraction (XRPD) : XRPD is a gold standard for characterizing crystalline and amorphous materials, routinely used to identify polymorphs and reveal changes in crystal lattice due to interactions ucl.ac.ukresearchgate.netconicet.gov.arijpar.comirjmets.comturkjps.org. Comparing XRPD patterns of mixtures with individual components can indicate incompatibility through the appearance of new lines or disappearance of existing ones irjmets.com.

High-Performance Liquid Chromatography (HPLC) : While not a spectroscopic or thermal technique, HPLC is crucial for quantifying this compound maleate and its degradation products, providing a direct measure of chemical stability in compatibility studies akjournals.comresearchgate.nethistorymedjournal.comconicet.gov.arnih.govresearchgate.netscielo.brscielo.br.

Theoretical Studies on Interactions with Novel Carrier Systems

Theoretical and computational studies, including supramolecular modeling, quantum theory of atoms in molecules (QTAIM), and molecular dynamics simulations, are increasingly employed to understand the interactions of this compound maleate with novel carrier systems at a molecular level researchgate.netresearchgate.netnih.gov. These studies can provide insights into charge transfer processes and the effects of intermolecular interactions on stability.

For instance, computational procedures involving Hirshfeld surface analysis and quantum theory have been used to propose supramolecular arrangements and evaluate the effect of the maleate counterion on the structural stability of this compound maleate solid state researchgate.netnih.gov. Molecular dynamics simulations have demonstrated the mobility of the proton (H+) between this compound and maleate molecules and its impact on decomposition via charge transfer processes researchgate.netnih.gov.

In the context of novel carrier systems, theoretical studies support the use of complexation with cyclodextrins. This compound maleate entrapped by cyclodextrin (B1172386) exhibits reduced mobility of drug molecules due to steric constraints and intermolecular interactions, thereby limiting the possibility of nucleophilic reactions in both solid state and solution google.com. This leads to enhanced stability, as observed with beta-cyclodextrin complexation preventing significant drug-excipient interactions and diketopiperazine formation conicet.gov.ar. Furthermore, theoretical and experimental studies have explored interactions with cationic polymethacrylate (B1205211) polymers like Eudragit® E100, where ionic bonding between both moieties of this compound maleate and the polymer can lead to stable amorphous solids with controlled release properties conicet.gov.ar.

Emerging Research Directions and Future Perspectives in Enalapril Chemistry and Pharmacology

Exploration of Novel Mechanistic Pathways Beyond Renin-Angiotensin-Aldosterone System (RAAS) Modulation

While the primary mechanism of enalapril (B1671234) involves the inhibition of the angiotensin-converting enzyme (ACE) within the Renin-Angiotensin-Aldosterone System (RAAS), emerging research is uncovering a broader spectrum of pharmacological effects. These investigations are revealing that the therapeutic benefits of this compound may extend beyond simple blood pressure control, involving intricate interactions with other physiological systems.

One of the most significant non-RAAS pathways influenced by this compound is the Kallikrein-Kinin system . ACE is also responsible for the degradation of bradykinin (B550075), a potent vasodilator. By inhibiting ACE, this compound leads to an accumulation of bradykinin, which contributes to its antihypertensive effect through vasodilation. This modulation of the Kallikrein-Kinin system is also being explored for its potential in treating neuroinflammatory conditions like experimental autoimmune encephalomyelitis, an animal model of multiple sclerosis. Studies have shown that this compound administration increases serum bradykinin levels, which is associated with a decrease in the severity of the disease and reduced inflammation in the central nervous system.

Another area of investigation is the interplay between this compound and Substance P , a neuropeptide involved in pain transmission and inflammation. ACE is one of the enzymes that metabolizes Substance P. While some studies have not found a direct role for Substance P in the clinical effects of ACE inhibitors, others suggest that interactions may occur, particularly when combined with other drugs. For instance, the combination of ACE inhibitors and dipeptidyl peptidase-4 (DPP-4) inhibitors has been shown to increase sympathetic activity mediated by Substance P.

Furthermore, this compound has demonstrated significant immunomodulatory and anti-inflammatory properties that are not solely dependent on RAAS inhibition. Research indicates that this compound can influence cytokine profiles, leading to a reduction in pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin (IL)-1α, monocyte chemoattractant protein-1 (MCP-1), and macrophage inflammatory protein-1a (MIP-1α), while increasing the anti-inflammatory cytokine IL-10. nih.gov These effects have been observed in various models, including diabetic nephropathy and colitis, suggesting a broader therapeutic potential for this compound in inflammatory conditions. mit.edursc.org

Development of Targeted ACE Inhibitors with Enhanced Selectivity for Specific Domains

A pivotal advancement in ACE inhibitor research is the focus on developing drugs with selectivity for one of the two catalytic domains of ACE: the N-domain and the C-domain. nih.gov These domains, while homologous, exhibit different substrate specificities and physiological roles. The C-domain is primarily responsible for converting angiotensin I to the potent vasoconstrictor angiotensin II, thus playing a key role in blood pressure regulation. nih.govnih.gov In contrast, the N-domain is more involved in the metabolism of other peptides, such as the antifibrotic tetrapeptide N-acetyl-seryl-aspartyl-lysyl-proline (Ac-SDKP). researchgate.net

Current clinically used ACE inhibitors, including enalaprilat (B1671235) (the active form of this compound), are generally non-selective, inhibiting both domains. nih.gov This non-selectivity is thought to contribute to some of the side effects associated with these drugs, such as cough and angioedema, which are linked to the accumulation of bradykinin. nih.gov The development of domain-selective inhibitors could therefore offer a more targeted therapeutic approach with an improved safety profile. nih.gov

Research has shown that enalaprilat displays some degree of C-domain selectivity, although this can be influenced by factors such as chloride concentration. nih.govnih.gov Structural studies have revealed the molecular basis for these differences in selectivity, highlighting subtle variations in the amino acids that constitute the active sites of the N- and C-domains. nih.gov For instance, the interaction between the inhibitor and specific pockets within the enzyme, such as the S1' pocket, can influence its affinity for each domain. nih.gov

The development of highly selective inhibitors is an active area of research. For example, RXP407 is an experimental inhibitor with a high degree of selectivity for the N-domain, which may have therapeutic potential in treating fibrosis. nih.gov Conversely, the development of C-domain selective inhibitors like lisinopril-tryptophan (lisW-S) is being explored as a new therapy for hypertension, with the aim of reducing angiotensin II production while minimizing the impact on bradykinin levels. chemicalbook.com

InhibitorTarget Domain(s)Potential Therapeutic ApplicationReference(s)
Enalaprilat N- and C-domain (some C-domain preference)Hypertension, heart failure nih.govnih.gov
RXP407 N-domain selectiveFibrosis nih.gov
Lisinopril-tryptophan (lisW-S) C-domain selectiveHypertension (with potentially fewer side effects) chemicalbook.com

Application in Geroscience and Aging Research: From Cellular Senescence to Physiological Performance

A particularly exciting and novel area of this compound research is its application in geroscience, the field that studies the relationship between aging and age-related diseases. rsc.orgnih.gov Recent studies have provided compelling evidence that this compound can mitigate cellular senescence and improve various aspects of physiological performance in aging models. rsc.orgnih.govnih.govelifesciences.org

Cellular senescence is a state of irreversible cell cycle arrest that contributes to aging and age-related pathologies. nih.govnih.gov Research has shown that this compound can improve cellular senescence in human cells. nih.govelifesciences.org Mechanistically, this compound has been found to increase the levels of phosphorylated Smad1/5/9, which in turn upregulates downstream genes involved in cell cycle regulation and antioxidative defense. nih.govelifesciences.org This leads to improved cell proliferation, reduced inflammation, and decreased levels of reactive oxygen species (ROS). rsc.orgnih.govelifesciences.org

At the organismal level, studies in aged mice have demonstrated that this compound treatment can bolster the physiological performance of various organs, including the brain, kidneys, and liver. rsc.orgnih.govnih.govelifesciences.org Notably, this compound has been shown to enhance memory capacity, improve renal function, and alleviate lipid accumulation in aged mice. rsc.orgnih.govnih.govelifesciences.org Furthermore, chronic treatment with this compound has been found to attenuate the development of frailty in both male and female aging mice, even when the treatment is initiated later in life. nih.gov

These findings suggest that this compound has the potential to extend healthspan and ameliorate age-related diseases, making it a promising candidate for further research and development in the field of anti-aging therapeutics. rsc.orgnih.gov The anti-senescence effects of this compound appear to be mediated, at least in part, through the pSmad1/5/9-ID1 axis and the upregulation of antioxidative genes. nih.govmdpi.com

Research AreaKey FindingsPotential ImplicationReference(s)
Cellular Senescence This compound reduces markers of senescence (e.g., SA-β-gal staining, p16, p21) in human cells.Potential to delay or reverse cellular aging processes. nih.govelifesciences.org
Mechanism of Action Increases phosphorylated Smad1/5/9, upregulating antioxidative and cell cycle genes.Provides a molecular basis for the anti-aging effects of this compound. nih.govelifesciences.org
Physiological Performance Enhances memory, improves renal function, and reduces lipid accumulation in aged mice.May help to maintain organ function and overall health during aging. rsc.orgnih.govnih.govelifesciences.org
Frailty Attenuates the development of frailty in aging mice.Could be a therapeutic strategy to combat age-related frailty. nih.gov

Network Pharmacology Approaches for Elucidating Multi-Target Interactions

Network pharmacology is an emerging discipline that utilizes a systems-level approach to understand the complex interactions between drugs, their multiple targets, and the biological pathways they modulate. mdpi.comresearchgate.net This holistic perspective is particularly well-suited for investigating drugs like this compound, which are known to have effects beyond a single target.

A recent study employed a network pharmacology-based approach to explore the anti-arthritic and immunosuppressive potential of this compound. marketresearchfuture.com This computational method predicted that this compound could target key inflammatory mediators such as tumor necrosis factor (TNF), matrix metalloproteinase 9 (MMP-9), and caspase 3 (CASP3). marketresearchfuture.com These predictions were then validated through in vitro and in vivo experiments, which demonstrated that this compound could inhibit protein denaturation, stabilize red blood cell membranes, and reduce paw edema in an arthritis model. marketresearchfuture.com Furthermore, the study showed that this compound possesses immunosuppressive properties. marketresearchfuture.com

This research highlights the power of network pharmacology to uncover novel therapeutic applications for existing drugs by identifying their multi-target interactions. mdpi.commarketresearchfuture.com By constructing and analyzing complex biological networks, researchers can gain a deeper understanding of a drug's mechanism of action and predict its effects on various disease states. This approach represents a paradigm shift from the traditional "one drug, one target" model to a more comprehensive "multi-target, multi-pathway" understanding of drug action. mdpi.com

Advanced Drug Delivery Systems and Nanotechnology for Targeted Action of ACE Inhibitors

A significant challenge with conventional oral formulations of some ACE inhibitors is their limited bioavailability. mdpi.com To address this, researchers are developing advanced drug delivery systems and utilizing nanotechnology to enhance the therapeutic efficacy of these drugs. mdpi.comfrontiersin.org

Several novel formulations of this compound are being investigated to improve its delivery and absorption. These include:

Self-Nanoemulsifying Systems (SNES): These are mixtures of oils, surfactants, and cosurfactants that spontaneously form nanoemulsions in the gastrointestinal tract, thereby improving the solubility and absorption of poorly water-soluble drugs like this compound. mdpi.com

Solid Self-Nanoemulsifying Oral Dispersible Tablets: These formulations combine the benefits of SNES with the convenience of an oral disintegrating tablet, leading to enhanced bioavailability. mdpi.com

Nanoproniosomal Gels: These are nanoscale vesicular structures that can be delivered transdermally, offering a controlled-release system for this compound and potentially improving patient compliance. clinicaltrials.gov

Magnetic Nanoparticles: this compound-loaded magnetic nanoparticles are being explored as a novel nano-carrier system for targeted drug delivery. google.com

Buccal Transmucosal Films: These films are designed for drug delivery through the buccal mucosa, which can bypass first-pass metabolism and improve bioavailability.

These advanced delivery systems have shown promise in preclinical studies, demonstrating improved pharmacokinetic profiles and enhanced therapeutic effects compared to conventional formulations. mdpi.comclinicaltrials.gov By leveraging nanotechnology, researchers aim to develop more effective and patient-friendly ACE inhibitor therapies. frontiersin.org

Biomarker Discovery for Predicting Mechanistic Response in Preclinical Models

The identification of reliable biomarkers is crucial for predicting the therapeutic response to this compound and other ACE inhibitors in preclinical models. While clinical studies have investigated various biomarkers related to cardiovascular outcomes, there is a growing need to identify preclinical markers that can predict the mechanistic response to these drugs. nih.gov

In preclinical studies, several potential biomarkers are being explored. For instance, in a mouse model of muscular dystrophy, this compound treatment led to a dose-dependent reduction in superoxide (B77818) anion production and a decrease in the activated form of the pro-inflammatory Nuclear Factor-kB (NF-kB), suggesting that these could serve as markers of the drug's anti-oxidative and anti-inflammatory effects in this context. elifesciences.org

Furthermore, studies in aging mice have shown that this compound can modulate the levels of various pro- and anti-inflammatory cytokines, such as IL-1α, MCP-1, MIP-1α, and IL-10. nih.gov These cytokines could potentially be used as biomarkers to monitor the anti-frailty effects of this compound in preclinical aging studies. nih.gov

The development of robust preclinical biomarkers will be instrumental in accelerating the discovery and development of new therapeutic applications for this compound and other ACE inhibitors. These markers will not only help in understanding the underlying mechanisms of action but also in identifying the patient populations most likely to benefit from these therapies.

Continuous Manufacturing and Green Chemistry Approaches in this compound Synthesis

The pharmaceutical industry is increasingly adopting continuous manufacturing and green chemistry principles to develop more efficient, sustainable, and environmentally friendly synthetic processes. These approaches are also being applied to the synthesis of this compound and other ACE inhibitors.

Continuous flow synthesis offers several advantages over traditional batch manufacturing, including improved safety, better process control, and reduced waste. mit.edursc.org Researchers have successfully developed a three-step continuous flow process for the synthesis of this compound and other ACE inhibitors. mit.edunih.gov This method avoids the isolation of reactive intermediates and has been scaled up to produce this compound at a rate of approximately 1 gram per hour in a laboratory setting. mit.edu

The integration of continuous manufacturing and green chemistry principles is expected to lead to more sustainable and cost-effective production of this compound and other essential medicines, minimizing the environmental impact of pharmaceutical manufacturing.

Q & A

Basic: What are the primary mechanisms of action of enalapril in managing heart failure, and how are these effects quantified in clinical trials?

This compound, an angiotensin-converting enzyme (ACE) inhibitor, reduces angiotensin II production and aldosterone secretion, mitigating vasoconstriction and sodium retention. In heart failure trials (e.g., SOLVD and CONSENSUS), its efficacy is quantified using endpoints like cardiovascular mortality, hospitalization rates, and changes in ejection fraction. For example, the SOLVD trial demonstrated a 16% risk reduction in all-cause mortality with this compound compared to placebo, analyzed via Cox proportional hazards models .

Advanced: How does this compound compare to angiotensin receptor-neprilysin inhibitors (ARNIs) like sacubitril/valsartan (LCZ696) in reducing cardiovascular mortality?

The PARADIGM-HF trial (double-blind, randomized, 8442 patients) compared LCZ696 (200 mg twice daily) to this compound (10 mg twice daily). LCZ696 reduced the composite risk of cardiovascular death or heart failure hospitalization by 20% (HR 0.80, 95% CI 0.73–0.87; P<0.001). Methodologically, the trial used prespecified stopping rules for overwhelming efficacy and adjusted for covariates like renal function and baseline NYHA class. Subgroup analyses confirmed consistency across demographics .

Advanced: What methodological approaches are used to assess this compound’s renoprotective effects in diabetic patients?

The RASS trial (n=285, normoalbuminuric type 1 diabetes) employed renal biopsy to measure mesangial fractional volume and glomerular filtration rate (GFR) via iohexol clearance. Despite no significant nephropathy progression reduction, retinopathy progression was reduced by 65% with this compound (OR 0.35, 95% CI 0.14–0.85), analyzed using logistic regression adjusted for blood pressure changes. These findings highlight the need for multimodal endpoints in diabetic trials .

Advanced: How do racial differences influence this compound’s efficacy in heart failure patients?

A matched-cohort analysis of SOLVD data revealed this compound reduced heart failure hospitalization risk by 44% in white patients (HR 0.56, 95% CI 0.43–0.73) but showed no benefit in Black patients (HR 0.95, 95% CI 0.72–1.26). The study matched cohorts by ejection fraction, age, and sex, with sensitivity analyses confirming robustness. This underscores the need for pharmacogenomic studies to address racial disparities .

Basic: What statistical methods are appropriate for analyzing this compound’s effect on composite endpoints like mortality and hospitalization?

Large-scale trials (e.g., PARADIGM-HF, CSPPT) use Cox proportional hazards models to analyze time-to-event outcomes, adjusting for covariates like baseline risk factors. For continuous outcomes (e.g., blood pressure), linear mixed-effects models or ANOVA with post-hoc tests (e.g., Dunnett’s) are applied. The CSPPT trial also utilized intention-to-treat analysis with stratification by MTHFR genotype .

Advanced: What molecular interactions underlie this compound’s potential anti-arthritis effects?

Network pharmacology and molecular docking studies identified this compound’s binding to TNF-α (ΔG = -5.749 kcal/mol), CASP3 (ΔG = -5.85 kcal/mol), and MMP9 (ΔG = -8.18 kcal/mol). Hydrogen bonding with Lys89 (TNF-α) and His401 (MMP9) suggests inhibition of pro-inflammatory pathways. These computational findings were validated using in vitro assays and gene enrichment analysis of overlapping RA-related targets .

Advanced: How does this compound modulate the humoral immune response in preclinical models?

In C57Bl/6 mice immunized with OVA, this compound increased IgG2c titers (Th1-associated) without altering IgG1 (Th2-associated). Flow cytometry and ELISA revealed no changes in systemic IFN-γ, suggesting localized Th2 inhibition. This aligns with this compound’s role in macrophage polarization (M1/M2 balance), assessed via renal tissue analysis in diabetic models .

Advanced: Why does this compound reduce retinopathy but not nephropathy progression in type 1 diabetes?

The RASS trial attributed this divergence to retinopathy’s sensitivity to ACE-independent pathways (e.g., oxidative stress). While mesangial volume (kidney) showed no improvement (mean difference vs placebo: -0.011, P=0.38), retinopathy progression was reduced via blood pressure-independent mechanisms, possibly involving angiotensin-(1-7) modulation .

Basic: What key biomarkers are monitored in this compound trials to assess safety and efficacy?

Common biomarkers include:

  • Serum potassium (hyperkalemia risk, ~19.8% with this compound vs 21% with LCZ696) .
  • Urinary albumin-to-creatinine ratio (e.g., in diabetic trials) .
  • Plasma renin activity and aldosterone (CONSENSUS trial linked aldosterone reduction to mortality benefits) .

Advanced: How does combining this compound with folic acid impact stroke risk in hypertensive patients?

The CSPPT trial (n=20,702) used a double-blind design to compare this compound + folic acid vs this compound alone. The combination reduced first stroke risk by 21% (HR 0.79, 95% CI 0.68–0.93), with effect modification by baseline folate levels. Interaction tests confirmed homogeneity across subgroups, analyzed via stratified Cox models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.